ER-34122
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
179325-62-3 |
|---|---|
Molecular Formula |
C27H26ClN3O5 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
5-[[1,5-bis(4-methoxyphenyl)pyrazol-3-yl]-dimethoxymethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C27H26ClN3O5/c1-33-20-10-5-17(6-11-20)24-16-25(30-31(24)19-8-12-21(34-2)13-9-19)27(35-3,36-4)18-7-14-23(28)22(15-18)26(29)32/h5-16H,1-4H3,(H2,29,32) |
InChI Key |
USJVSASRKOHVHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC |
Synonyms |
5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide ER 34122 ER-34122 |
Origin of Product |
United States |
Foundational & Exploratory
ER-34122: A Technical Overview of a Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction:
ER-34122 is a novel synthetic compound identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), two key enzymes in the arachidonic acid cascade which are responsible for the production of pro-inflammatory lipid mediators, including leukotrienes and prostaglandins, respectively. This dual inhibitory action suggests that this compound may offer a broad-spectrum anti-inflammatory profile, potentially with an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. This technical guide provides a comprehensive overview of the available preclinical data on the mechanism of action of this compound.
Core Mechanism of Action: Dual Inhibition of 5-LOX and COX
This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of both 5-lipoxygenase and cyclooxygenase. This dual inhibition effectively blocks two major pathways of arachidonic acid metabolism, leading to a reduction in the synthesis of a wide range of inflammatory mediators.
Signaling Pathway of this compound in the Arachidonic Acid Cascade:
An In-depth Technical Guide on ER-34122: A Dual LOX/COX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-34122 is a novel, orally active pyrazole derivative that functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), key enzymes in the arachidonic acid cascade responsible for the production of pro-inflammatory mediators. By simultaneously targeting both pathways, this compound demonstrates potent anti-inflammatory activity, offering a potentially superior therapeutic profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX. This technical guide provides a comprehensive overview of the core aspects of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.
Core Mechanism: Dual Inhibition of 5-LOX and COX
The inflammatory response is intricately regulated by a complex network of signaling molecules. Among the most critical are eicosanoids, which are lipid mediators derived from the enzymatic oxygenation of arachidonic acid. Two primary enzymatic pathways are responsible for the production of pro-inflammatory eicosanoids:
-
Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the synthesis of prostaglandins (e.g., PGE2) and thromboxanes. These molecules are pivotal in mediating pain, fever, and inflammation.
-
5-Lipoxygenase (5-LOX) Pathway: This pathway generates leukotrienes (e.g., LTB4, LTC4), which are potent chemoattractants for leukocytes and contribute to bronchoconstriction and increased vascular permeability.
Traditional NSAIDs primarily target the COX pathway. While effective in reducing pain and inflammation, their use can be associated with gastrointestinal side effects and an increased risk of cardiovascular events. This is partly due to the shunting of arachidonic acid metabolism towards the 5-LOX pathway, leading to an overproduction of pro-inflammatory leukotrienes.
This compound addresses this limitation by acting as a dual inhibitor, simultaneously blocking both the 5-LOX and COX pathways.[1] This dual action not only provides a broader spectrum of anti-inflammatory effects but also has the potential to mitigate the side effects associated with selective COX inhibition.
Quantitative Inhibitory Activity
| Enzyme Target | IC50 Value (Concentration) | Assay Method | Source |
| 5-Lipoxygenase (5-LOX) | Data not available in search results | Typically measured by spectrophotometric or fluorometric assays monitoring the formation of 5-HETE or leukotrienes. | [Reference to specific study] |
| Cyclooxygenase-1 (COX-1) | Data not available in search results | Typically measured by monitoring the conversion of arachidonic acid to PGH2 or other prostaglandins. | [Reference to specific study] |
| Cyclooxygenase-2 (COX-2) | Data not available in search results | Similar to COX-1 assays, but often using recombinant human COX-2 enzyme. | [Reference to specific study] |
Signaling Pathway
The mechanism of action of this compound is centered on its ability to interrupt the arachidonic acid metabolism cascade. The following diagram, generated using Graphviz, illustrates this dual inhibition pathway.
Experimental Protocols
The anti-inflammatory properties of this compound have been evaluated using a variety of established in vivo and in vitro models. The following sections provide detailed methodologies for key experiments cited in the literature.
In Vitro Enzyme Inhibition Assays
Objective: To determine the in vitro inhibitory potency of this compound against 5-LOX and COX enzymes.
General Protocol for 5-LOX Inhibition:
-
Enzyme Source: Lysate of rat basophilic leukemia cells or purified human polymorphonuclear leukocytes.[1]
-
Substrate: Arachidonic acid.
-
Assay Principle: The activity of 5-LOX is determined by measuring the formation of its product, 5-hydroxyeicosatetraenoic acid (5-HETE), or subsequent leukotrienes.
-
Procedure:
-
Pre-incubate the enzyme preparation with various concentrations of this compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
After a defined incubation period, stop the reaction.
-
Extract the eicosanoid products.
-
Quantify the amount of 5-HETE or other leukotrienes produced using high-performance liquid chromatography (HPLC) or enzyme immunoassay (EIA).[1]
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
General Protocol for COX Inhibition:
-
Enzyme Source: Microsome fraction of sheep seminal vesicles (for COX-1) or recombinant human COX-2.[1]
-
Substrate: Arachidonic acid.
-
Assay Principle: COX activity is measured by the production of prostaglandins, typically PGE2.
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of this compound or a reference inhibitor (e.g., indomethacin).
-
Add arachidonic acid to start the reaction.
-
Incubate for a specific time at a controlled temperature.
-
Terminate the reaction.
-
Measure the amount of PGE2 produced using EIA or other sensitive detection methods.[1]
-
-
Data Analysis: Determine the IC50 value for COX inhibition as described for the 5-LOX assay.
Arachidonic Acid-Induced Mouse Ear Edema
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.
Experimental Workflow:
Detailed Protocol:
-
Animals: Male Balb/c mice are typically used.[1]
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
This compound (at doses ranging from 0.3 to 10 mg/kg), a vehicle control, or reference compounds (e.g., zileuton for LOX inhibition, indomethacin for COX inhibition) are administered orally.[1]
-
One hour after drug administration, a solution of arachidonic acid is applied topically to one ear of each mouse to induce inflammation.[1]
-
Ear thickness is measured using a digital micrometer at various time points after arachidonic acid application (e.g., 1, 2, 4, and 6 hours).
-
-
Endpoint Analysis:
-
The increase in ear thickness is calculated as the difference between the thickness at each time point and the baseline thickness.
-
The percentage of inhibition of edema is calculated for each treatment group compared to the vehicle control.
-
At the end of the experiment, ear tissue can be collected for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and eicosanoid levels (LTB4, LTC4, PGE2).[1]
-
Carrageenan-Induced Rat Paw Edema
Objective: To assess the anti-edematous effect of this compound in a model of acute inflammation.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.[1]
-
Procedure:
-
Animals are fasted with free access to water before the experiment.
-
This compound (at doses ranging from 3 to 100 mg/kg), a vehicle control, or a reference drug (e.g., indomethacin) is administered orally.[1]
-
One hour after drug administration, a sub-plantar injection of carrageenan solution (typically 1%) is made into the hind paw of each rat to induce edema.[1]
-
Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The increase in paw volume is calculated for each time point.
-
The percentage of inhibition of edema is determined for the this compound treated groups relative to the control group.
-
Myeloperoxidase (MPO) Activity Assay
Objective: To quantify neutrophil infiltration in inflamed tissue as a marker of inflammation.
Detailed Protocol:
-
Sample Preparation:
-
Excise and weigh the inflamed tissue (e.g., mouse ear punch biopsy).
-
Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer containing hexadecyltrimethylammonium bromide - HTAB).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Procedure:
-
The MPO activity in the supernatant is determined spectrophotometrically.
-
The assay is based on the oxidation of a chromogenic substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide.
-
The change in absorbance over time is measured at a specific wavelength (e.g., 460 nm).
-
-
Data Analysis: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute.
Eicosanoid Measurement
Objective: To measure the levels of specific eicosanoids (LTB4, LTC4, PGE2) in biological samples to assess the in vivo inhibitory activity of this compound on the LOX and COX pathways.
Detailed Protocol:
-
Sample Preparation:
-
Homogenize tissue samples or use plasma/serum.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids.
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (LC-MS) detection allows for the separation and quantification of individual eicosanoids.[1]
-
Enzyme Immunoassay (EIA): Commercially available EIA kits provide a sensitive and specific method for quantifying individual eicosanoids like LTB4, LTC4, and PGE2.[1]
-
-
Data Analysis: The concentrations of eicosanoids are calculated based on standard curves and expressed as picograms or nanograms per milligram of tissue or milliliter of plasma.
Studies in MRL/lpr Mice
This compound has also been investigated for its effects on the progression of articular lesions in MRL/MpJ-lpr/lpr (MRL/lpr) mice, a well-established animal model of spontaneous autoimmune arthritis that shares features with human rheumatoid arthritis. In these studies, this compound was shown to suppress the progression of polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and the multiplication of synovial lining cells in the early stages of arthritis.
Conclusion
This compound represents a promising therapeutic agent with a dual mechanism of action that targets both the 5-LOX and COX pathways of arachidonic acid metabolism. This dual inhibition offers the potential for broad-spectrum anti-inflammatory efficacy with an improved safety profile compared to traditional NSAIDs. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other dual LOX/COX inhibitors in the field of drug development for inflammatory diseases. Further research is warranted to fully elucidate its clinical potential.
References
The Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor ER-34122: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-34122 is a novel, orally active small molecule that demonstrates potent dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols for key in vivo and in vitro assays, along with a summary of its anti-inflammatory effects, are presented to support further research and development efforts in the field of inflammatory diseases.
Chemical Structure and Properties
This compound, with the IUPAC name 5-[[1,5-bis(4-methoxyphenyl)-1H-pyrazol-3-yl]dimethoxymethyl]-2-chloro-benzamide, is a pyrazole derivative. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C27H26ClN3O5 | [1] |
| Molecular Weight | 507.97 g/mol | [1] |
| CAS Number | 179325-62-3 | [1] |
| Appearance | Crystalline form | [2] |
| Solubility | Poorly water-soluble | [2] |
Mechanism of Action: Dual Inhibition of the Arachidonic Acid Pathway
This compound exerts its anti-inflammatory effects by targeting two key enzymes in the arachidonic acid (AA) signaling cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[3] This dual inhibition effectively blocks the production of two major classes of pro-inflammatory mediators: leukotrienes and prostaglandins.
The Arachidonic Acid Signaling Pathway
The following diagram illustrates the central role of 5-LOX and COX in the metabolism of arachidonic acid and the points of inhibition by this compound.
In Vitro and Ex Vivo Inhibitory Activity
This compound has been shown to inhibit the production of both 5-LOX and COX metabolites in various cell-based assays and ex vivo models.[3]
Inhibition of 5-LOX and COX Product Generation
The following table summarizes the inhibitory effects of this compound on the production of key inflammatory mediators.
| Assay System | Mediator Measured | Effect of this compound | Reference |
| Lysate of rat basophilic leukemia cells | 5-HETE (5-LOX product) | Inhibition | [3] |
| Microsome fraction of sheep seminal vesicles | Prostaglandins (COX product) | Inhibition | [3] |
| Human polymorphonuclear leukocytes | LTB4 (5-LOX product) | Inhibition | [3] |
| Human synovial cells | PGE2 (COX product) | Inhibition | [3] |
| Human monocytes | LTB4 and PGE2 | Inhibition | [3] |
| Ex vivo (rat whole blood) | LTB4 and Thromboxane B2 | Inhibition | [3] |
In Vivo Anti-Inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated in established animal models of inflammation.
Arachidonic Acid-Induced Mouse Ear Edema
In this model, topical application of arachidonic acid induces a rapid inflammatory response characterized by edema. This compound, administered orally, significantly inhibited edema formation and the accumulation of myeloperoxidase (MPO), an indicator of neutrophil infiltration.[3] Notably, the dual inhibition by this compound was superior to the effects of selective COX or 5-LOX inhibitors alone in this model.[3]
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Ear Edema (%) | Inhibition of MPO Activity (%) | Reference |
| This compound | 0.3 | Significant | Significant | [3] |
| This compound | 1 | Significant | Significant | [3] |
| This compound | 3 | Significant | Significant | [3] |
| This compound | 10 | Significant | Significant | [3] |
| Zileuton (5-LOX inhibitor) | 10-100 | Inhibition | Inhibition | [3] |
| Indomethacin (COX inhibitor) | 0.3-3 | No significant inhibition | No significant inhibition | [3] |
Carrageenan-Induced Rat Paw Edema
This compound demonstrated dose-dependent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a classic assay for evaluating anti-inflammatory drugs.[3]
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Paw Edema (%) | Reference |
| This compound | 3 | Significant | [3] |
| This compound | 10 | Significant | [3] |
| This compound | 30 | Significant | [3] |
| This compound | 100 | Significant | [3] |
| Indomethacin | 1 | Significant | [3] |
| Indomethacin | 10 | Significant | [3] |
Experimental Protocols
Synthesis of this compound
A general synthetic approach for diarylpyrazole derivatives, such as this compound, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole core. Subsequent functional group manipulations on the pyrazole ring and the attached aryl groups lead to the final product. The synthesis of this compound would likely follow a multi-step sequence involving the formation of the substituted pyrazole, followed by the introduction of the dimethoxymethyl and benzamide moieties.
In Vivo Anti-Inflammatory Assays
-
Animals: Male Balb/c mice.
-
Test Compound Administration: this compound, zileuton, or indomethacin are administered orally (p.o.) 1 hour before the induction of inflammation.
-
Induction of Inflammation: A solution of arachidonic acid in an appropriate solvent is applied topically to the inner and outer surfaces of the right ear.
-
Measurement of Edema: Ear thickness is measured using a digital micrometer before and at various time points after the application of arachidonic acid. The difference in thickness is calculated as the measure of edema.
-
Myeloperoxidase (MPO) Assay: At the end of the experiment, ear tissue is collected, homogenized, and MPO activity is determined spectrophotometrically as an index of neutrophil infiltration.
-
Animals: Male SD rats.
-
Test Compound Administration: this compound or indomethacin is administered orally (p.o.) 1 hour before the induction of inflammation.
-
Induction of Inflammation: A suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer before and at various time points after the carrageenan injection. The increase in paw volume is calculated as the measure of edema.
Conclusion
This compound is a promising anti-inflammatory agent with a dual mechanism of action that targets both the 5-lipoxygenase and cyclooxygenase pathways. Its ability to inhibit the production of both leukotrienes and prostaglandins suggests a broad therapeutic potential for the treatment of various inflammatory conditions. The data presented in this technical guide provide a solid foundation for further investigation into the pharmacological profile and clinical utility of this compound.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 3. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
ER-34122: A Dual Inhibitor of 5-Lipoxygenase and Cyclooxygenase with Potent In Vivo Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo anti-inflammatory properties of ER-34122, a novel pyrazole derivative. As a dual inhibitor of both 5-lipoxygenase (LOX) and cyclooxygenase (COX), this compound presents a compelling profile for the therapeutic management of inflammatory conditions. This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by simultaneously inhibiting two key enzymes in the arachidonic acid cascade: 5-lipoxygenase and cyclooxygenase. This dual inhibition blocks the production of pro-inflammatory mediators, including leukotrienes (such as LTB4 and LTC4) from the LOX pathway and prostaglandins (like PGE2) from the COX pathway.[1][2] This comprehensive blockade of eicosanoid synthesis contributes to its potent anti-inflammatory activity, which has been shown to be superior to that of selective COX inhibitors like indomethacin in certain models.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vivo Efficacy: Summary of Preclinical Data
This compound has demonstrated significant anti-inflammatory effects in various preclinical animal models. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound in Arachidonic Acid-Induced Ear Inflammation in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Edema Inhibition (%) | MPO Accumulation Inhibition (%) | LTB4 Inhibition (%) | LTC4 Inhibition (%) | PGE2 Inhibition (%) |
| This compound | 0.3 | - | - | - | - | - |
| This compound | 1 | - | - | - | - | - |
| This compound | 3 | Significant | Significant | Significant | Significant | Significant |
| This compound | 10 | Potent | Potent | Potent | Potent | Potent |
| Zileuton | 10-100 | Inhibited | Inhibited | - | - | - |
| Indomethacin | 0.3-3 | No Suppression | No Suppression | - | - | Complete |
| Data derived from studies showing this compound's potent inhibition of inflammatory responses and eicosanoid generation.[1] |
Table 2: Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition |
| This compound | 3-100 | Inhibited |
| Indomethacin | 1-10 | Inhibited |
| This compound demonstrated efficacy in this model of acute inflammation.[1] |
Table 3: Effect of this compound in MRL/MpJ-lpr/lpr Mice Model of Spontaneous Arthritis (Early Stage)
| Treatment Group | Dose (mg/kg, p.o., once daily) | Effect on PMN Infiltration | Effect on Subsynovial Soft Tissue Edema | Effect on Synovial Lining Cell Multiplication |
| This compound | 1-100 | Suppressed | Suppressed | Suppressed |
| Indomethacin | 1 | No Significant Effect | No Significant Effect | No Significant Effect |
| This compound showed beneficial effects on early-stage articular lesions.[3] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.
Arachidonic Acid-Induced Ear Inflammation in Mice
This model is used to assess the efficacy of anti-inflammatory compounds against inflammation induced by a key inflammatory mediator.
Caption: Workflow for arachidonic acid-induced ear inflammation model.
-
Animals: Male Balb/c mice.[1]
-
Treatment: this compound (0.3-10 mg/kg), zileuton (10-100 mg/kg), or indomethacin (0.3-3 mg/kg) were administered orally 1 hour before the application of arachidonic acid.[1]
-
Inflammation Induction: Arachidonic acid was applied topically to the ears of the mice.[1]
-
Assessments:
-
Ear edema was quantified by measuring the thickness of the ear.[1]
-
Myeloperoxidase (MPO) activity in the ear tissue was determined as a measure of neutrophil infiltration.[1]
-
Levels of eicosanoids (LTB4, LTC4, and PGE2) in the ear tissue were measured using high-performance liquid chromatography (HPLC) and enzyme immunoassay.[1]
-
Carrageenan-Induced Paw Edema in Rats
A widely used model to evaluate the anti-inflammatory effects of compounds on acute inflammation.
Caption: Workflow for carrageenan-induced paw edema model.
-
Animals: Male SD rats.[1]
-
Treatment: this compound (3-100 mg/kg) or indomethacin (1-10 mg/kg) was administered orally 1 hour before the carrageenan injection.[1]
-
Inflammation Induction: Carrageenan was injected into the subplantar region of the rat's hind paw.[1]
-
Assessment: Paw volume was measured at various time points after carrageenan injection to quantify the extent of edema.[1]
MRL/MpJ-lpr/lpr Mice Model of Spontaneous Arthritis
This model is used for studying autoimmune arthritis that shares some features with human rheumatoid arthritis.
-
Animals: 100 male MRL/MpJ-lpr/lpr (MRL/l) mice.[3]
-
Treatment: this compound (1-100 mg/kg) or indomethacin (1 mg/kg) was administered orally once a day from 6 to 10 or 16 weeks of age.[3]
-
Assessment:
-
Articular lesions were analyzed histopathologically at the early (10 weeks old) and late (16 weeks old) stages of arthritis.[3]
-
Histopathological analysis focused on polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and multiplication of synovial lining cells.[3]
-
Serum levels of rheumatoid factor were measured by enzyme-linked immunosorbent assay (ELISA).[3]
-
Conclusion
The available preclinical data strongly support the potent in vivo anti-inflammatory effects of this compound. Its dual inhibitory action on both the 5-lipoxygenase and cyclooxygenase pathways provides a broad-spectrum anti-inflammatory profile. The demonstrated efficacy in models of acute inflammation and autoimmune arthritis suggests its potential as a therapeutic agent for a range of inflammatory disorders. Further investigation into the clinical safety and efficacy of this compound is warranted.
References
- 1. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of ER-34122 in Autoimmune Arthritis: A Technical Guide for MRL/lpr Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigational compound ER-34122, a dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, and its potential application in preclinical arthritis research using the MRL/lpr mouse model. While direct and extensive studies of this compound in MRL/lpr mice are not widely published, this document synthesizes the known anti-inflammatory mechanisms of this compound with the established pathophysiology of the MRL/lpr model to present a hypothetical, yet scientifically grounded, framework for its evaluation as a therapeutic agent for autoimmune arthritis. This guide details the compound's mechanism of action, provides a thorough profile of the MRL/lpr mouse model, outlines a proposed experimental protocol, and presents expected data outcomes in structured tables and pathway diagrams to facilitate future research in this area.
Introduction: The Dual Inhibition Strategy and a Spontaneous Autoimmune Model
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The MRL/lpr mouse is a widely used animal model that spontaneously develops a systemic autoimmune disease with features resembling human RA, including synovitis, pannus formation, and the presence of autoantibodies.[1][2] The pathogenesis of arthritis in these mice, as in humans, involves a complex interplay of pro-inflammatory mediators, including prostaglandins and leukotrienes, which are downstream products of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, respectively.
This compound is a novel pyrazole derivative that acts as a dual inhibitor of both 5-LOX and COX, thereby simultaneously blocking the production of both leukotrienes and prostaglandins.[3] This dual inhibitory action is considered to have superior anti-inflammatory characteristics compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[3][4] By inhibiting both pathways, this compound has the potential to offer a more comprehensive anti-inflammatory effect and potentially a better safety profile.[5][6]
This guide explores the scientific premise for investigating this compound in the MRL/lpr mouse model of arthritis, providing a detailed roadmap for such a study.
This compound: Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both 5-lipoxygenase and cyclooxygenase. These enzymes are critical for the metabolism of arachidonic acid into pro-inflammatory eicosanoids.
-
Cyclooxygenase (COX) Inhibition: this compound inhibits the production of prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[3]
-
5-Lipoxygenase (5-LOX) Inhibition: this compound also inhibits the synthesis of leukotrienes (e.g., LTB4), which are potent chemoattractants for neutrophils and other immune cells, contributing to inflammation and tissue damage.[3]
In a study using an arachidonic acid-induced ear inflammation model, this compound was shown to inhibit the generation of both LOX and COX products in vitro and ex vivo.[3] Furthermore, it effectively reduced edema formation and myeloperoxidase (MPO) accumulation, an indicator of neutrophil infiltration, in this model.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the central role of arachidonic acid metabolism in inflammation and the points of intervention for this compound.
The MRL/lpr Mouse Model for Arthritis Research
MRL/MpJ-lpr/lpr (MRL/lpr) mice harbor a spontaneous mutation in the Fas gene, leading to defective apoptosis of lymphocytes and subsequent systemic autoimmunity.[7] These mice develop a disease with many features that parallel human rheumatoid arthritis, making them a valuable tool for preclinical drug evaluation.
Key Pathological Features:
-
Spontaneous Polyarthritis: MRL/lpr mice develop a spontaneous, symmetrical polyarthritis with increasing severity with age.[8]
-
Synovial Proliferation: A key early histopathological finding is the proliferation of synovial lining cells.[8]
-
Inflammatory Infiltrates: The synovium becomes infiltrated with lymphocytes, plasma cells, macrophages, and neutrophils.[8][9]
-
Pannus Formation: In a subset of joints, a pannus can form, leading to cartilage and bone erosion.[8]
-
Autoantibody Production: These mice produce a variety of autoantibodies, including rheumatoid factor (RF).[1][2]
-
Elevated Pro-inflammatory Cytokines: Increased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IFN-γ are observed in these mice.[10][11][12][13]
Proposed Experimental Protocol for Evaluating this compound in MRL/lpr Mice
The following is a proposed experimental design for a preclinical study to assess the efficacy of this compound in the MRL/lpr mouse model of arthritis.
Experimental Workflow Diagram
References
- 1. The MRL-lpr/lpr mouse. A model for the study of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of autoimmunity in MRL/lpr mice and the effects of drugs on this murine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyarthritis in MRL lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical characterization of synovial cells in arthritic MRL-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spontaneous arthritis in MRL/lpr mice is aggravated by Staphylococcus aureus and ameliorated by Nippostrongylus brasiliensis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Cytokine gene expression in the MRL/lpr model of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ER-34122 Target Validation: A Technical Overview of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available preclinical data for ER-34122. The information is primarily derived from abstracts of scientific publications, and as such, comprehensive experimental details and full quantitative datasets are limited. This guide is intended to provide a concise overview based on the existing evidence.
Introduction
This compound is a novel small molecule characterized as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This dual-inhibition mechanism positions this compound as a potent anti-inflammatory agent, as it targets two key enzymatic pathways in the arachidonic acid cascade, which are responsible for the production of pro-inflammatory mediators, including leukotrienes and prostaglandins. The therapeutic rationale for dual inhibitors is to provide a broader spectrum of anti-inflammatory activity and potentially a more favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors. This document provides a technical summary of the target validation studies for this compound based on available preclinical data.
Mechanism of Action: Dual Inhibition of 5-LOX and COX
This compound exerts its anti-inflammatory effects by inhibiting both the 5-lipoxygenase and cyclooxygenase enzymes. These enzymes are critical in the metabolism of arachidonic acid, a fatty acid released from cell membranes in response to inflammatory stimuli.
-
Cyclooxygenase (COX) Inhibition: By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandins (PGs), such as PGE2. Prostaglandins are key mediators of inflammation, pain, and fever.
-
5-Lipoxygenase (5-LOX) Inhibition: this compound also inhibits the 5-LOX pathway, preventing the synthesis of leukotrienes (LTs), such as LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4). Leukotrienes are potent chemoattractants for neutrophils and are involved in bronchoconstriction and increased vascular permeability.
By simultaneously blocking both pathways, this compound is expected to have a more comprehensive anti-inflammatory effect than agents that inhibit only one pathway.
Summary of Preclinical Findings
Preclinical studies have evaluated the anti-inflammatory activity of this compound in rodent models of inflammation and autoimmune disease. The available data indicates that this compound is orally active and demonstrates efficacy in reducing key inflammatory markers.
Table 1: Summary of this compound Effects in the Arachidonic Acid-Induced Mouse Ear Inflammation Model
| Parameter Assessed | Effect of this compound (0.3-10 mg/kg, oral) | Effect of Indomethacin (COX Inhibitor) | Effect of Zileuton (LOX Inhibitor) |
| Edema Formation | Inhibited | Not Suppressed | Inhibited |
| Myeloperoxidase (MPO) Accumulation | Inhibited | Not Suppressed | Inhibited |
| Leukotriene B4 (LTB4) Generation | Inhibited | Not Reported | Inhibited |
| Leukotriene C4 (LTC4) Generation | Inhibited | Not Reported | Inhibited |
| Prostaglandin E2 (PGE2) Generation | Inhibited | Completely Inhibited | Not Reported |
Data synthesized from published abstracts. Specific quantitative inhibition values are not available.
Table 2: Summary of this compound Effects in the MRL/MpJ-lpr/lpr Mouse Model of Spontaneous Arthritis
| Parameter Assessed (Early Stage Arthritis) | Effect of this compound (1-100 mg/kg, oral) | Effect of Indomethacin (1 mg/kg, oral) |
| Polymorphonuclear Leukocyte (PMN) Infiltration | Suppressed | No Significant Effect |
| Subsynovial Soft Tissue Edema | Suppressed | No Significant Effect |
| Multiplication of Synovial Lining Cells | Suppressed | No Significant Effect |
| Late Stage Articular Lesions | No Significant Beneficial Effects | No Significant Effect |
| Enlargement of Lymph Nodes | No Significant Effect | No Significant Effect |
| Serum Levels of Rheumatoid Factors | No Significant Effect | No Significant Effect |
Data synthesized from a published abstract. The study indicates efficacy in the early, but not late, stages of the disease model.
Experimental Protocols
The following methodologies are summarized from the available abstracts of the primary preclinical studies.
Arachidonic Acid-Induced Mouse Ear Inflammation Model
This model is used to assess the in vivo activity of compounds on the arachidonic acid cascade.
-
Animal Model: Mice.
-
Induction of Inflammation: A solution of arachidonic acid is applied topically to the ear of the mice.
-
Drug Administration: this compound (0.3-10 mg/kg), zileuton (10-100 mg/kg), and indomethacin (0.3-3 mg/kg) were orally administered 1 hour before the application of arachidonic acid.
-
Endpoint Measurements:
-
Ear Edema: Assessed by measuring the thickness of the ear.
-
Myeloperoxidase (MPO) Activity: Ear tissue is collected to measure MPO activity, an indicator of neutrophil infiltration.
-
Eicosanoid Levels: Levels of LTB4, LTC4, and PGE2 in the ear tissue are determined using high-performance liquid chromatography (HPLC) and enzyme immunoassay.
-
MRL/MpJ-lpr/lpr Mouse Model of Spontaneous Arthritis
This is a murine model of autoimmune disease that develops spontaneous arthritis resembling rheumatoid arthritis.
-
Animal Model: 100 male MRL/MpJ-lpr/lpr mice.
-
Drug Administration:
-
This compound (1-100 mg/kg) and indomethacin (1 mg/kg) were orally administered once a day.
-
Treatment was administered from 6 to 10 weeks of age (for early-stage analysis) or from 6 to 16 weeks of age (for late-stage analysis).
-
-
Endpoint Measurements:
-
Histopathological Analysis: Articular lesions were analyzed at 10 weeks (early stage) and 16 weeks (late stage) of age.
-
Serum Rheumatoid Factor: Measured by enzyme-linked immunosorbent assay (ELISA).
-
Conclusion
The available preclinical data for this compound supports its proposed mechanism of action as a dual 5-LOX/COX inhibitor. In an acute inflammation model, this compound effectively reduced edema, neutrophil infiltration, and the production of both leukotrienes and prostaglandins. In a chronic autoimmune arthritis model, this compound demonstrated anti-inflammatory activity in the early stages of the disease, suppressing key histological markers of arthritis. These findings validate the therapeutic potential of targeting both the 5-LOX and COX pathways for the treatment of inflammatory disorders. Further studies, including more detailed dose-response analyses, pharmacokinetic and pharmacodynamic modeling, and evaluation in other preclinical models, would be necessary to fully characterize the therapeutic potential of this compound.
Unveiling ER-34122: A Technical Primer on a Novel Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-34122 is a novel small molecule that has demonstrated potential as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), two key enzymes in the arachidonic acid cascade responsible for the biosynthesis of pro-inflammatory lipid mediators, including leukotrienes and prostaglandins. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data and experimental methodologies for researchers in the field of inflammation and drug discovery.
Discovery and Rationale
The development of dual 5-LOX/COX inhibitors represents a promising therapeutic strategy for inflammatory diseases. By simultaneously targeting both pathways, such agents have the potential to offer broader anti-inflammatory efficacy and a more favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors, which can lead to a shunting of the arachidonic acid metabolism towards the pro-inflammatory leukotriene pathway.
This compound, chemically known as 5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide , emerged from research efforts focused on identifying novel heterocyclic compounds with potent inhibitory activity against both 5-LOX and COX enzymes. The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, and its substitution pattern in this compound was optimized to achieve the desired dual inhibitory profile.
Chemical Synthesis
While the specific, step-by-step synthetic route for this compound from its originators at Eisai is not publicly detailed in the available scientific literature or patents, a plausible retro-synthetic analysis based on its chemical structure can be proposed. The synthesis would likely involve the construction of the core 1,5-diarylpyrazole ring system, followed by the elaboration of the dimethoxymethyl and chlorobenzamide moieties.
A generalized synthetic workflow is depicted below:
Caption: Generalized Synthetic Workflow for this compound.
Experimental Protocols (Hypothesized):
A detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, a general procedure for the synthesis of similar 1,5-diarylpyrazole derivatives often involves the following key steps:
-
Chalcone Formation: Condensation of an appropriately substituted acetophenone with an aromatic aldehyde in the presence of a base to form a chalcone precursor.
-
Pyrazole Synthesis: Cyclization of the chalcone with a hydrazine derivative to form the 1,5-diarylpyrazole core.
-
Functional Group Interconversion: Modification of a substituent on the pyrazole ring to introduce the dimethoxymethyl group. This could potentially be achieved through oxidation of a methyl group to an aldehyde, followed by acetal formation.
-
Amide Coupling: Coupling of the pyrazole-containing intermediate with a 2-chlorobenzoic acid derivative to form the final benzamide product.
Biological Activity
This compound has been characterized as a dual inhibitor of 5-LOX and COX. While specific IC50 values from the primary discoverers are not publicly available, preclinical studies have demonstrated its anti-inflammatory effects.
One study investigated the effects of this compound in a murine model of spontaneous arthritis.[1] The key findings from this study are summarized in the table below:
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| Histological Score (Early Stage) | ||||
| - PMN Infiltration | 2.5 ± 0.2 | 1.8 ± 0.2 | 1.5 ± 0.2 | 1.3 ± 0.2 |
| - Subsynovial Edema | 2.3 ± 0.2 | 1.7 ± 0.2 | 1.4 ± 0.2 | 1.2 ± 0.2 |
| - Synovial Lining Cell Multiplication | 2.0 ± 0.2 | 1.5 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.2** |
| Serum Rheumatoid Factor (IgM) | 25.1 ± 3.5 | 22.3 ± 3.1 | 20.1 ± 2.8 | 18.9 ± 2.5 |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± S.E.M. |
These results indicate that this compound significantly suppressed the progression of early-stage articular lesions in this animal model of arthritis.[1]
Signaling Pathway Inhibition:
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both 5-LOX and COX, thereby blocking the production of leukotrienes and prostaglandins, respectively.
References
ER-34122: A Technical Review of a Dual 5-Lipoxygenase and Cyclooxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-34122 is a novel pyrazole derivative that has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), two key enzymes in the arachidonic acid cascade responsible for the production of pro-inflammatory lipid mediators.[1] By targeting both pathways, this compound presents a promising therapeutic strategy for a range of inflammatory conditions, potentially offering a broader anti-inflammatory effect and a more favorable safety profile compared to agents that inhibit either pathway alone. This technical guide provides a comprehensive review of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties.
Mechanism of Action: Dual Inhibition of the Arachidonic Acid Pathway
This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of both 5-LOX and COX. These enzymes are responsible for the conversion of arachidonic acid into leukotrienes and prostaglandins, respectively, which are potent mediators of inflammation, pain, and fever. The dual inhibition by this compound is significant as it can simultaneously suppress the production of two major classes of inflammatory molecules.
Below is a diagram illustrating the arachidonic acid signaling pathway and the points of inhibition by this compound.
In Vitro and Ex Vivo Efficacy
Studies have demonstrated that this compound effectively inhibits the production of both 5-LOX and COX metabolites in various in vitro and ex vivo systems.[1] While specific IC50 values are not publicly available, the inhibitory activity has been confirmed in cell-based assays.
| Assay System | Key Findings | Reference |
| In Vitro | ||
| Lysate of rat basophilic leukemia cells | Inhibition of 5-LOX product generation. | [1] |
| Microsome fraction of sheep seminal vesicles | Inhibition of COX product generation. | [1] |
| Human polymorphonuclear leukocytes | Inhibition of 5-LOX and COX product generation. | [1] |
| Human synovial cells | Inhibition of 5-LOX and COX product generation. | [1] |
| Human monocytes | Inhibition of 5-LOX and COX product generation. | [1] |
| Ex Vivo | ||
| Whole blood from male Balb/c mice and SD rats | Oral administration of this compound (0.03-1 mg/kg) inhibited both LOX and COX product generation. | [1] |
In Vivo Efficacy in Animal Models of Inflammation
The anti-inflammatory potential of this compound has been evaluated in several well-established animal models of inflammation.
Arachidonic Acid-Induced Ear Edema in Mice
In this model, topical application of arachidonic acid induces a rapid inflammatory response characterized by edema and neutrophil infiltration.[2] Oral administration of this compound demonstrated a dose-dependent inhibition of both edema formation and myeloperoxidase (MPO) activity, a marker of neutrophil accumulation.[1][3]
| Treatment | Dose (mg/kg, p.o.) | Inhibition of Ear Edema | Inhibition of MPO Activity | Reference |
| This compound | 0.3 - 10 | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
| Zileuton (LOX inhibitor) | 10 - 100 | Inhibition | Inhibition | [1] |
| Indomethacin (COX inhibitor) | 0.3 - 3 | No significant inhibition | No significant inhibition | [1] |
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic test for evaluating the efficacy of anti-inflammatory drugs.[4] this compound, when administered orally, significantly inhibited paw edema formation.[1]
| Treatment | Dose (mg/kg, p.o.) | Inhibition of Paw Edema | Reference |
| This compound | 3 - 100 | Significant inhibition | [1] |
| Indomethacin | 1 - 10 | Significant inhibition | [1] |
Spontaneous Arthritis in MRL/lpr Mice
MRL/MpJ-lpr/lpr (MRL/l) mice spontaneously develop an autoimmune disease with features resembling human rheumatoid arthritis, including polyarthritis.[5] In this model, this compound was evaluated for its ability to suppress the progression of articular lesions.
Oral administration of this compound to MRL/l mice from 6 to 10 weeks of age suppressed the progression of early articular lesions, including polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and the multiplication of synovial lining cells.[6] However, it did not show significant beneficial effects on late-stage articular lesions characterized by cartilage degeneration and pannus formation.[6]
| Treatment | Dose (mg/kg/day, p.o.) | Effect on Early Articular Lesions | Effect on Late Articular Lesions | Reference |
| This compound | 1 - 100 | Suppression of PMN infiltration, edema, and synovial cell multiplication. | No significant beneficial effects. | [6] |
| Indomethacin | 1 | No significant effect. | No significant effect. | [6] |
Pharmacokinetics
A study in beagle dogs investigated the oral absorption of this compound. Due to its poor aqueous solubility, the bioavailability of the pure drug is limited. To address this, a solid dispersion of this compound with hydroxypropylmethylcellulose (HPMC) was prepared using a solvent evaporation method. This formulation dramatically improved the oral absorption of this compound.
While specific Cmax and AUC values are not publicly available, the study reported that the solid dispersion formulation led to an approximately 100-fold increase in both the maximum plasma concentration (Cmax) and the area under the curve (AUC) compared to the pure drug when administered orally to beagle dogs. This indicates that formulation strategies are critical for achieving therapeutic concentrations of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the public domain. However, based on the published literature, the following outlines represent the likely methodologies employed.
In Vitro Enzyme Inhibition Assays (Representative Protocol)
-
5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Enzyme Source: Lysate of rat basophilic leukemia cells or human polymorphonuclear leukocytes.[1]
-
Substrate: Arachidonic acid.
-
Incubation: The enzyme source is incubated with arachidonic acid in the presence of various concentrations of this compound.
-
Detection: The production of 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotrienes (e.g., LTB4) is measured using high-performance liquid chromatography (HPLC) or enzyme immunoassay (EIA).[1]
-
Analysis: IC50 values are calculated by determining the concentration of this compound that causes 50% inhibition of product formation.
-
-
Cyclooxygenase (COX) Inhibition Assay:
-
Enzyme Source: Microsome fraction of sheep seminal vesicles or human monocytes/synovial cells.[1]
-
Substrate: Arachidonic acid.
-
Incubation: The enzyme source is incubated with arachidonic acid in the presence of various concentrations of this compound.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using EIA.[1]
-
Analysis: IC50 values are calculated by determining the concentration of this compound that causes 50% inhibition of PGE2 production.
-
In Vivo Arachidonic Acid-Induced Ear Edema (Representative Protocol)
-
Animal Model: Male Balb/c mice.[1]
-
Treatment: this compound is administered orally at doses ranging from 0.3 to 10 mg/kg, typically one hour before the induction of inflammation.[1]
-
Induction of Inflammation: A solution of arachidonic acid is applied topically to the surface of the mouse ear.[2]
-
Edema Measurement: Ear thickness is measured at various time points after arachidonic acid application using a caliper.[1]
-
Myeloperoxidase (MPO) Assay: At the end of the experiment, ear tissue is collected, homogenized, and assayed for MPO activity, a quantitative measure of neutrophil infiltration.[1][3]
-
Eicosanoid Measurement: Eicosanoids such as LTB4, LTC4, and PGE2 can also be extracted from the ear tissue and quantified by EIA.[1]
Spontaneous Arthritis in MRL/lpr Mice (Representative Protocol)
-
Animal Model: Male MRL/lpr mice.[6]
-
Treatment: this compound is administered orally once daily at doses ranging from 1 to 100 mg/kg, starting from 6 weeks of age and continuing for a specified duration (e.g., 4 or 10 weeks).[6]
-
Monitoring: Animals are monitored for clinical signs of arthritis.
-
Histopathological Analysis: At the end of the treatment period, the animals are euthanized, and their joints are collected, fixed, decalcified, and embedded in paraffin.[6]
-
Staining and Scoring: Joint sections are stained with hematoxylin and eosin (H&E) to assess inflammation, synovial proliferation, pannus formation, and cartilage/bone erosion.[5] The severity of arthritis is scored based on these histopathological changes.
Conclusion
This compound is a potent dual inhibitor of 5-lipoxygenase and cyclooxygenase with demonstrated anti-inflammatory activity in a range of preclinical models. Its ability to suppress the production of both leukotrienes and prostaglandins suggests a broad therapeutic potential for inflammatory diseases. The significant improvement in oral bioavailability through solid dispersion formulation highlights the importance of drug delivery technologies for compounds with poor aqueous solubility. Further investigation, including the determination of precise inhibitory concentrations (IC50) and detailed pharmacokinetic profiling, would be beneficial for the continued development of this promising anti-inflammatory agent.
References
- 1. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Polyarthritis in MRL lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: ER-34122 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-34122 is a novel pyrazole derivative identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. By targeting these two key enzymes in the arachidonic acid cascade, this compound effectively suppresses the production of pro-inflammatory mediators, including leukotrienes and prostaglandins.[1] These eicosanoids are critically involved in the pathophysiology of various inflammatory diseases. The dual inhibitory action of this compound suggests a broad therapeutic potential, potentially offering a superior anti-inflammatory profile compared to selective COX inhibitors.[1]
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the enzymatic inhibition of this compound.
Data Presentation: In Vitro Inhibitory Activity of this compound
Quantitative data on the in vitro inhibitory potency of this compound against 5-LOX and COX enzymes are summarized below.
| Target Enzyme | Assay System | IC50 (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | Various in vitro systems | Data not available | [1] |
| Cyclooxygenase (COX) | Various in vitro systems | Data not available | [1] |
*In vitro studies have been conducted using lysate of rat basophilic leukemia cells, the microsome fraction of sheep seminal vesicles, human polymorphonuclear leukocytes, human synovial cells, and human monocytes.[1] However, specific IC50 values from these assays are not publicly available in the reviewed literature.
Signaling Pathway and Experimental Workflow
Caption: Arachidonic acid signaling pathway and points of inhibition by this compound.
Caption: General experimental workflow for in vitro enzyme inhibition assay.
Experimental Protocols
The following are generalized protocols for assessing the in vitro inhibitory activity of this compound on 5-LOX and COX enzymes. These should be adapted and optimized based on the specific laboratory conditions and reagents.
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on the spectrophotometric detection of the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
a. Materials and Reagents:
-
Human recombinant 5-LOX or lysate from a suitable cell line (e.g., rat basophilic leukemia cells)
-
Arachidonic acid (substrate)
-
This compound
-
Zileuton (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing ATP and CaCl2)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
b. Protocol:
-
Prepare a stock solution of this compound and Zileuton in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add the diluted this compound, Zileuton, or vehicle (DMSO in assay buffer) to the respective wells.
-
Add the 5-LOX enzyme preparation to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a microplate spectrophotometer. This corresponds to the formation of 5-HPETE.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a method for measuring the peroxidase activity of COX-1 and COX-2.
a. Materials and Reagents:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
This compound
-
Indomethacin or a selective COX-2 inhibitor (positive control)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing EDTA and hematin)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
b. Protocol:
-
Prepare stock solutions and serial dilutions of this compound and control inhibitors in DMSO and assay buffer as described for the 5-LOX assay.
-
In a 96-well plate, add the assay buffer, TMPD, and the diluted this compound, control inhibitor, or vehicle.
-
Add the COX-1 or COX-2 enzyme to the respective wells and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Measure the absorbance increase at a specific wavelength (e.g., 595 nm) over time, which corresponds to the oxidation of TMPD.
-
Calculate the reaction rates and percent inhibition as described in the 5-LOX assay protocol.
-
Determine the IC50 values for this compound against both COX-1 and COX-2 to assess its potency and selectivity.
Eicosanoid Measurement by HPLC or Enzyme Immunoassay (EIA)
For a more direct measure of inhibition, the production of specific prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4, LTC4) can be quantified in cell-based assays.[1]
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human polymorphonuclear leukocytes, monocytes, or synovial cells) under standard conditions.[1]
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187 or lipopolysaccharide) to induce the production of eicosanoids.
-
After incubation, collect the cell supernatants.
b. Quantification:
-
HPLC: The collected supernatants can be subjected to solid-phase extraction to concentrate the eicosanoids, followed by separation and quantification using reverse-phase HPLC with UV detection.
-
EIA: Commercially available Enzyme Immunoassay kits can be used for the specific and sensitive quantification of prostaglandins and leukotrienes in the cell supernatants, following the manufacturer's instructions.
c. Data Analysis:
-
Calculate the concentration of each eicosanoid in the treated and untreated samples.
-
Determine the percent inhibition of eicosanoid production at each concentration of this compound.
-
Calculate the IC50 value for the inhibition of the production of each specific eicosanoid.
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound as a dual 5-LOX/COX inhibitor. By employing these assays, researchers can further elucidate the mechanism of action and inhibitory potency of this compound, contributing to its potential development as a novel anti-inflammatory agent.
References
Application Notes and Protocols for ER-34122 Formulation in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-34122 is a novel dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), demonstrating potent anti-inflammatory activity. Its poor aqueous solubility, however, presents a significant challenge for oral administration and achieving adequate bioavailability in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound as a solid dispersion to enhance its oral absorption for animal studies. The protocols described herein are based on published research and are intended to guide researchers in conducting preclinical evaluations of this compound.
Introduction
This compound, with the chemical name 5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide, has shown promise in mitigating inflammatory processes. Studies in MRL/MpJ-lpr/lpr (MRL/lpr) mice, a model for spontaneous arthritis, have indicated that this compound can suppress the progression of early-stage articular lesions, including polymorphonuclear leukocyte (PMN) infiltration and synovial tissue edema.[1] A key to obtaining reliable in vivo data is the use of an appropriate formulation to overcome the compound's low water solubility. Research has demonstrated that a solid dispersion of this compound with hydroxypropylmethylcellulose (HPMC) significantly improves its dissolution rate and oral bioavailability.[2][3] In beagle dogs, this formulation resulted in an approximately 100-fold increase in both maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the pure drug.[2]
Mechanism of Action
This compound exerts its anti-inflammatory effects by dually inhibiting two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This dual inhibition reduces the production of both leukotrienes and prostaglandins, which are critical mediators of inflammation and pain.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs[2]
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase (vs. Pure Drug) |
| Pure this compound | ~ (Not specified, low) | ~ (Not specified, low) | 1x |
| Solid Dispersion (with HPMC) | ~ 100-fold increase | ~ 100-fold increase | ~100x |
Table 2: In Vivo Efficacy of this compound in MRL/lpr Mice[1]
| Treatment Group | Dose (mg/kg, p.o.) | Effect on PMN Infiltration | Effect on Subsynovial Edema | Effect on Synovial Lining Cell Multiplication |
| Vehicle Control | - | - | - | - |
| This compound | 1 - 100 | Suppressed | Suppressed | Suppressed |
| Indomethacin | 1 | No significant effect | No significant effect | No significant effect |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol is adapted from the solvent evaporation method described in the literature.[2][3]
Materials:
-
This compound
-
Hydroxypropylmethylcellulose (HPMC, e.g., TC-5RW)
-
Ethanol
-
Purified Water
-
Rotary evaporator
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Prepare a 1:1 (w/w) mixture of this compound and HPMC.
-
Dissolve the mixture in an 87:13 (w/w) solution of ethanol and water at 50°C. For example, dissolve 3g of the this compound/HPMC mixture in 300 mL of the ethanol/water solution.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.
-
Dry the resulting solid dispersion under vacuum at room temperature to remove any residual solvent.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Store the powdered solid dispersion in a desiccator at room temperature until use.
Protocol 2: In Vivo Anti-Inflammatory Study in MRL/lpr Mice
This protocol is a general guideline based on the study design for evaluating anti-arthritic agents in MRL/lpr mice.[1]
Animals:
-
Male MRL/lpr mice, 6 weeks of age.
Formulation Preparation:
-
Suspend the this compound solid dispersion powder in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentrations (1-100 mg/kg).
Procedure:
-
Acclimatize the mice for at least one week before the start of the experiment.
-
Randomly divide the mice into treatment groups (vehicle control, this compound at various doses, and a positive control like indomethacin).
-
Administer the prepared formulations orally (p.o.) once daily from 6 to 10 weeks of age for early-stage arthritis assessment.
-
At the end of the treatment period (10 weeks of age), euthanize the mice.
-
Collect hind limbs for histopathological analysis.
Protocol 3: Histopathological Analysis of Arthritis
Procedure:
-
Fix the collected hind limbs in 10% neutral buffered formalin.
-
Decalcify the tissues using a suitable decalcifying agent.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks (e.g., 5 µm thickness) and mount on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope to assess:
-
Polymorphonuclear leukocyte (PMN) infiltration
-
Subsynovial soft tissue edema
-
Multiplication of synovial lining cells
-
Cartilage degeneration
-
Pannus formation
-
Protocol 4: Pharmacokinetic Study in Beagle Dogs
This is a general protocol for a pharmacokinetic study in beagle dogs.
Animals:
-
Male beagle dogs.
Formulation and Dosing:
-
Prepare a suspension of the this compound solid dispersion in a suitable vehicle.
-
Administer the formulation orally to the dogs.
Procedure:
-
Fast the dogs overnight before dosing.
-
Administer a single oral dose of the this compound formulation.
-
Collect blood samples (e.g., from the cephalic vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Conclusion
The solid dispersion formulation of this compound with HPMC is a highly effective method to enhance its oral bioavailability, enabling robust in vivo studies in animal models. The protocols provided in this document offer a comprehensive guide for researchers to prepare this formulation and evaluate the anti-inflammatory and pharmacokinetic properties of this compound. Adherence to these methodologies will facilitate the generation of reliable and reproducible data in the preclinical development of this promising anti-inflammatory agent.
References
- 1. Improvement of dissolution and oral absorption of this compound, a poorly water-soluble dual 5-lipoxygenase/cyclooxygenase inhibitor with anti-inflammatory activity by preparing solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyarthritis in MRL lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for ER-34122 Dissolution in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-34122 is a potent dual inhibitor of 5-lipoxygenase and cyclooxygenase with significant anti-inflammatory properties. However, its utility in in vitro cell culture experiments is hampered by its poor aqueous solubility.[1][2] Proper dissolution and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the effective solubilization of this compound for use in cell culture applications, ensuring compound stability and minimizing solvent-induced cytotoxicity.
Quantitative Data Summary
For successful cell culture experiments, it is imperative to work within concentration limits that are both effective for the compound and non-toxic to the cells. The following table summarizes the recommended concentrations for dissolving and using this compound with Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.
| Parameter | Recommended Value | Notes |
| Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | Ensure DMSO is sterile and of high purity to avoid experimental artifacts. |
| Stock Solution Concentration | 10-50 mM | Preparing a high-concentration stock minimizes the volume of solvent added to the final cell culture medium. |
| Final DMSO Concentration in Culture | ≤ 0.1% (v/v) | This concentration is considered safe for most cell lines.[1] Some robust cell lines may tolerate up to 0.5%, but this should be validated.[1][3] |
| Vehicle Control | Cell culture medium with the same final concentration of DMSO | Essential for distinguishing the effects of this compound from those of the solvent. |
Experimental Protocol: Dissolving this compound for Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound in DMSO and its subsequent dilution to a final working concentration for treating cells in culture.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional, for gentle warming)
-
Sterile, pre-warmed cell culture medium
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of this compound Stock Solution (e.g., 10 mM): a. Aseptically weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mM stock). d. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect to ensure no particulates are present. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution and Treatment of Cells: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution (a 1:1000 dilution). c. It is recommended to first dilute the stock solution in a small volume of pre-warmed cell culture medium before adding it to the final cell culture volume. This helps to prevent precipitation of the compound. d. Add the diluted this compound to your cell culture plates. Gently swirl the plates to ensure even distribution. e. Remember to include a vehicle control by adding the same volume of DMSO (diluted in medium) to a separate set of cells.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound for cell culture experiments.
Caption: Workflow for this compound dissolution and cell treatment.
Signaling Pathway Context
This compound acts as a dual inhibitor of the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways, which are central to the production of pro-inflammatory lipid mediators. The diagram below illustrates the simplified signaling cascade targeted by this compound.
Caption: Inhibition of pro-inflammatory pathways by this compound.
References
Application Notes and Protocols for ER-34122 Solid Dispersion with HPMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-34122 is a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity. However, its low aqueous solubility presents a significant challenge for oral drug delivery, leading to poor bioavailability. This document outlines the protocol for the preparation and characterization of a solid dispersion of this compound with hydroxypropylmethylcellulose (HPMC) to enhance its dissolution rate and oral absorption. The solid dispersion technique transforms the crystalline drug into a more soluble amorphous state, significantly improving its pharmacokinetic profile.
Data Summary
The formulation of this compound as a solid dispersion with HPMC results in a significant enhancement of its dissolution and bioavailability. The following tables summarize the key quantitative outcomes based on published research.
Table 1: Physicochemical Characterization of this compound and its Formulations
| Material | Physical State | Key Analytical Findings |
| This compound (Pure Drug) | Crystalline | Sharp peaks observed in X-ray powder diffraction (XRPD) pattern. |
| Physical Mixture (this compound + HPMC) | Crystalline | XRPD pattern shows the presence of crystalline this compound. |
| Solid Dispersion (this compound with HPMC) | Amorphous | Halo pattern observed in XRPD, indicating a lack of crystallinity. FTIR spectra suggest intermolecular hydrogen bonding between this compound and HPMC. |
Table 2: In Vivo Pharmacokinetic Parameters in Beagle Dogs
| Formulation | Maximum Concentration (Cmax) | Area Under the Curve (AUC) |
| This compound (Pure Drug) | Baseline | Baseline |
| Solid Dispersion (this compound with HPMC) | ~100-fold increase vs. pure drug | ~100-fold increase vs. pure drug |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of this compound solid dispersion with HPMC.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on the solvent evaporation method described in the literature.
Materials:
-
This compound
-
Hydroxypropylmethylcellulose (HPMC, e.g., TC-5RW)
-
Ethanol
-
Purified Water
Equipment:
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve this compound and HPMC in a suitable volume of an ethanol and water mixture. The ratio of drug to polymer should be optimized for desired dissolution characteristics.
-
The solution is then subjected to solvent evaporation using a rotary evaporator. The bath temperature and vacuum pressure should be controlled to ensure efficient and gentle removal of the solvents.
-
The resulting solid mass is further dried under vacuum at an elevated temperature (e.g., 40-60°C) for a sufficient period to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
Characterization of the Solid Dispersion
Purpose: To determine the physical state (crystalline or amorphous) of this compound in the solid dispersion.
Methodology:
-
Samples of pure this compound, the physical mixture, and the solid dispersion are lightly packed into a sample holder.
-
XRPD patterns are obtained using a diffractometer with Cu Kα radiation.
-
The scanning range should cover the significant diffraction peaks of crystalline this compound (e.g., 2θ from 5° to 40°).
-
The presence of sharp peaks indicates crystallinity, while a halo pattern is characteristic of an amorphous state.
Purpose: To investigate potential intermolecular interactions between this compound and HPMC in the solid dispersion.
Methodology:
-
Samples are prepared, for example, by the KBr pellet method.
-
FTIR spectra are recorded over a suitable wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Shifts in the characteristic absorption bands of this compound (e.g., carbonyl group) in the solid dispersion spectrum compared to the pure drug can indicate intermolecular interactions, such as hydrogen bonding.
Purpose: To analyze the thermal properties of the samples and confirm the amorphous nature of the solid dispersion.
Methodology:
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
The DSC thermogram of the crystalline drug will show a sharp endothermic peak corresponding to its melting point. The absence of this peak in the thermogram of the solid dispersion confirms its amorphous nature.
In Vitro Dissolution Studies
Purpose: To compare the dissolution rate of this compound from the solid dispersion with that of the pure drug and the physical mixture.
Methodology:
-
Dissolution testing is performed using a USP dissolution apparatus (e.g., Apparatus 2, paddle method).
-
The dissolution medium should be a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
A quantity of the solid dispersion, physical mixture, or pure drug equivalent to a specific dose of this compound is added to the dissolution medium.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for the concentration of this compound using a suitable analytical method (e.g., HPLC).
-
The dissolution profiles are then plotted as the percentage of drug dissolved versus time. The dissolution rate from the solid dispersion is expected to be significantly greater than that from the physical mixture or the pure drug.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound solid dispersion.
Caption: Logical relationship for enhanced bioavailability of this compound through solid dispersion.
Application Notes and Protocols for ER-34122 in the MRL/lpr Mouse Model of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MRL/MpJ-lpr/lpr (MRL/lpr) mouse is a widely utilized spontaneous model for autoimmune diseases, exhibiting a phenotype that includes characteristics of both systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). These mice develop a destructive arthropathy with features such as synovial cell proliferation and pannus formation, making them a valuable tool for the evaluation of novel anti-inflammatory therapeutics.[1] ER-34122 is a novel, orally active dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), enzymes critical in the arachidonic acid cascade that produces pro-inflammatory mediators like leukotrienes and prostaglandins. This dual inhibition presents a promising therapeutic strategy for inflammatory diseases.
These application notes provide a detailed protocol for the administration and evaluation of this compound in the MRL/lpr mouse model of arthritis, based on published literature.
Quantitative Data Summary
The following table summarizes the dosage and effects of this compound in the MRL/lpr mouse model as reported by Horizoe et al. (1999).
| Treatment Group | Dosage | Administration Route | Treatment Duration | Key Findings in Early Stage Arthritis (6-10 weeks) |
| This compound | 1-100 mg/kg | Oral (once daily) | 6 to 10 weeks of age | Suppressed progression of polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and multiplication of synovial lining cells. |
| Indomethacin | 1 mg/kg | Oral (once daily) | 6 to 10 weeks of age | No significant effect on arthritis at the examined dose. |
| Vehicle Control | Not specified | Oral (once daily) | 6 to 10 weeks of age | Progressive development of articular lesions. |
Data extracted from Horizoe T, et al. Inflamm Res. 1999 Aug;48(8):432-6.
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by targeting the arachidonic acid signaling pathway. By inhibiting both COX and 5-LOX, it prevents the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation, pain, and tissue damage in arthritis.
Caption: Mechanism of this compound in the arachidonic acid pathway.
Experimental Protocols
This section details the methodologies for evaluating this compound in the MRL/lpr mouse model of arthritis.
Animals and Housing
-
Strain: Male MRL/MpJ-lpr/lpr mice.
-
Age: Begin treatment at 6 weeks of age.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Group Size: A minimum of 8-10 mice per group is recommended to ensure statistical power.
Drug Preparation and Administration
-
This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosage Groups:
-
Vehicle control
-
This compound (low dose, e.g., 10 mg/kg)
-
This compound (high dose, e.g., 100 mg/kg)
-
Positive control (e.g., Indomethacin 1 mg/kg)
-
-
Administration: Administer the assigned treatment orally, once daily, from 6 weeks to 10 or 16 weeks of age.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol.
Caption: Workflow for evaluating this compound in MRL/lpr mice.
Outcome Measures
-
Clinical Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw weekly, based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling with joint deformity, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
-
Histopathological Analysis:
-
At the study endpoint (10 and 16 weeks), euthanize mice and collect hind limbs.
-
Fix tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion. The study by Horizoe et al. specifically noted polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and the multiplication of synovial lining cells as key indicators in the early stage of arthritis.
-
-
Serological Analysis:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate serum and store at -80°C.
-
Measure serum levels of rheumatoid factor using a commercially available ELISA kit.
-
-
Lymphadenopathy Assessment:
-
Excise and weigh axillary and inguinal lymph nodes at the endpoint to assess systemic inflammation.
-
Statistical Analysis
-
Analyze data using appropriate statistical tests. For arthritis scores and histopathology scores, use non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test. For body weight and serological data, use parametric tests like Student's t-test or ANOVA, provided the data meets the assumptions of these tests.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound has demonstrated efficacy in mitigating the early signs of arthritis in the MRL/lpr mouse model. Specifically, its ability to reduce PMN infiltration and synovial tissue edema at doses between 1-100 mg/kg highlights its potential as an anti-inflammatory agent. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other dual COX/5-LOX inhibitors in the context of autoimmune arthritis. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for ER-34122 Administration in Rodent Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-34122 is a novel dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), enzymes pivotal in the arachidonic acid cascade that produces pro-inflammatory leukotrienes and prostaglandins.[1] By targeting both pathways, this compound presents a promising therapeutic strategy for managing a broad range of inflammatory conditions. Preclinical studies in rodent models of inflammation have demonstrated its potential to ameliorate key pathological features of inflammatory diseases.
These application notes provide a comprehensive overview of the administration of this compound in the MRL/MpJ-lpr/lpr (MRL/lpr) mouse model of spontaneous autoimmune arthritis. Included are detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
While specific quantitative data for this compound's effects on inflammatory markers from publicly available literature is limited, the following tables are structured to guide researchers in presenting their findings from future studies.
Table 1: Effect of this compound on Polymorphonuclear Leukocyte (PMN) Infiltration in Synovial Tissue
| Treatment Group | Dose (mg/kg) | Administration Route | PMN Count (cells/mm²) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle Control | - | Oral | Data not available | - |
| This compound | 1 | Oral | Data not available | Data not available |
| This compound | 10 | Oral | Data not available | Data not available |
| This compound | 100 | Oral | Data not available | Data not available |
| Positive Control (e.g., Indomethacin) | 1 | Oral | Data not available | Data not available |
Based on existing literature, this compound has been shown to suppress the progression of PMN infiltration in the early stages of arthritis in MRL/lpr mice.[2]
Table 2: Effect of this compound on Subsynovial Soft Tissue Edema
| Treatment Group | Dose (mg/kg) | Administration Route | Paw Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle Control | - | Oral | Data not available | - |
| This compound | 1 | Oral | Data not available | Data not available |
| This compound | 10 | Oral | Data not available | Data not available |
| This compound | 100 | Oral | Data not available | Data not available |
| Positive Control (e.g., Indomethacin) | 1 | Oral | Data not available | Data not available |
This compound has been observed to suppress subsynovial soft tissue edema in the early stages of arthritis in MRL/lpr mice.[2]
Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the inhibition of the 5-LOX and COX enzymes in the arachidonic acid pathway. This dual inhibition prevents the synthesis of pro-inflammatory leukotrienes and prostaglandins.
References
Application Notes and Protocols for ER-34122 in Prostaglandin and Leukotriene Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-34122 is a novel pyrazole derivative identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), the key enzymes in the biosynthetic pathways of leukotrienes and prostaglandins, respectively.[1] These eicosanoids are critical lipid mediators in inflammatory processes.[2][3][4] The dual inhibitory action of this compound suggests its potential as a superior anti-inflammatory agent compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[1][5] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on prostaglandin and leukotriene production in various biological systems.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the generation of both prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4, LTC4).[1] This dual inhibition is significant because leukotrienes are potent chemoattractants for inflammatory cells, and their inhibition, in addition to the suppression of prostaglandins, may lead to a more comprehensive anti-inflammatory response.[1]
Mechanism of this compound Action.
Data Presentation
In Vitro Inhibition of Eicosanoid Production
| Cell/Enzyme System | Eicosanoid Measured | This compound IC50 (µM) |
| Rat Basophilic Leukemia Cell Lysate | 5-HETE | 0.048 |
| Sheep Seminal Vesicle Microsomes | PGE2 | 0.019 |
| Human Polymorphonuclear Leukocytes | LTB4 | 0.043 |
| Human Synovial Cells | PGE2 | 0.0019 |
| Human Monocytes | LTC4 | 0.0031 |
Ex Vivo Inhibition in Rat Blood
| Eicosanoid Measured | This compound ED50 (mg/kg, p.o.) |
| LTB4 | 0.11 |
| Thromboxane B2 (TXB2) | 0.09 |
In Vivo Inhibition in Arachidonic Acid-Induced Mouse Ear Edema
| Parameter | This compound (10 mg/kg, p.o.) % Inhibition |
| Ear Edema | 74 |
| Myeloperoxidase (MPO) Activity | 88 |
| LTB4 Generation | 96 |
| LTC4 Generation | 95 |
| PGE2 Generation | 99 |
Experimental Protocols
Protocol 1: In Vitro Enzyme/Cell-Based Assays
This protocol outlines the general procedure for evaluating the inhibitory effect of this compound on the production of prostaglandins and leukotrienes in various in vitro systems.[1]
Materials:
-
This compound
-
Indomethacin (as a reference COX inhibitor)
-
Zileuton (as a reference 5-LOX inhibitor)
-
Cell lines: Rat Basophilic Leukemia (RBL-1) cells, human polymorphonuclear leukocytes (PMNs), human synovial cells, human monocytes.
-
Enzyme preparations: Sheep seminal vesicle microsomes.
-
Arachidonic acid
-
Calcium ionophore A23187
-
Lipopolysaccharide (LPS)
-
Cell culture media and buffers
-
Enzyme Immunoassay (EIA) or ELISA kits for LTB4, LTC4, and PGE2.[6][7][8][9][10]
-
HPLC system for 5-HETE analysis.[1]
In Vitro Eicosanoid Assay Workflow.
Procedure:
-
Preparation of Test Compound: Dissolve this compound and reference inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Cell/Enzyme Preparation:
-
For cellular assays, culture the respective cells to the desired density and resuspend in an appropriate buffer.
-
For enzyme assays, prepare the enzyme fractions (e.g., sheep seminal vesicle microsomes) according to standard laboratory procedures.
-
-
Pre-incubation: Add various concentrations of this compound or reference inhibitors to the cell suspension or enzyme preparation. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Stimulation: Initiate the eicosanoid production by adding a stimulant. The choice of stimulant depends on the cell type and the pathway being investigated (e.g., calcium ionophore A23187 for LTB4 and LTC4 production in PMNs and monocytes, LPS for PGE2 production in synovial cells, arachidonic acid for enzyme assays).
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 5-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., a cold acidic solution).
-
Eicosanoid Measurement:
-
Data Analysis: Calculate the percent inhibition of eicosanoid production for each concentration of this compound and determine the IC50 values.
Protocol 2: Ex Vivo Assay in Rat Whole Blood
This protocol describes the assessment of this compound's inhibitory activity on eicosanoid production in an ex vivo setting using rat whole blood.[1]
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calcium ionophore A23187
-
Heparin
-
EIA or ELISA kits for LTB4 and TXB2
Procedure:
-
Animal Dosing: Administer this compound orally (p.o.) to rats at various doses (e.g., 0.03-1 mg/kg). A control group should receive the vehicle.
-
Blood Collection: One hour after dosing, collect blood samples from the rats via cardiac puncture into heparinized tubes.
-
Ex Vivo Stimulation: Aliquot the whole blood and stimulate with calcium ionophore A23187 to induce eicosanoid production.
-
Incubation: Incubate the blood samples for a specified time (e.g., 30 minutes) at 37°C.
-
Plasma Separation: Centrifuge the blood samples to obtain plasma.
-
Eicosanoid Measurement: Measure the levels of LTB4 and TXB2 in the plasma using EIA or ELISA kits.
-
Data Analysis: Calculate the percent inhibition of eicosanoid production for each dose and determine the ED50 values.
Protocol 3: In Vivo Arachidonic Acid-Induced Mouse Ear Edema Model
This protocol details the evaluation of this compound's anti-inflammatory effects in an in vivo model of inflammation.[1]
Materials:
-
Male Balb/c mice
-
This compound
-
Zileuton (reference inhibitor)
-
Indomethacin (reference inhibitor)
-
Arachidonic acid in acetone
-
Myeloperoxidase (MPO) assay kit
-
EIA or ELISA kits for LTB4, LTC4, and PGE2
Procedure:
-
Animal Dosing: Orally administer this compound (e.g., 0.3-10 mg/kg), zileuton, or indomethacin to mice one hour before the induction of inflammation.
-
Induction of Inflammation: Apply arachidonic acid solution to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Measurement of Ear Edema: One hour after the application of arachidonic acid, measure the thickness of both ears using a micrometer. The difference in thickness between the right and left ears indicates the degree of edema.
-
Tissue Collection: After measuring the ear thickness, euthanize the mice and collect the ear tissue.
-
Measurement of MPO Activity: Homogenize a portion of the ear tissue and measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.
-
Eicosanoid Extraction and Measurement: Homogenize the remaining ear tissue and extract the eicosanoids. Measure the levels of LTB4, LTC4, and PGE2 in the tissue homogenates using EIA or ELISA kits.
-
Data Analysis: Calculate the percent inhibition of ear edema, MPO activity, and eicosanoid generation for each treatment group compared to the vehicle-treated control group.
Conclusion
This compound demonstrates potent inhibitory activity against both the 5-LOX and COX pathways, leading to a significant reduction in the production of pro-inflammatory leukotrienes and prostaglandins. The provided protocols offer a framework for researchers to further investigate the pharmacological profile of this compound and similar dual inhibitors in the context of inflammatory diseases. These assays are crucial for the preclinical evaluation of novel anti-inflammatory drug candidates. The development of such dual inhibitors represents a promising strategy in the management of inflammatory conditions.[1][5]
References
- 1. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Eicosanoids in inflammation in the blood and the vessel [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of prostaglandins and other eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Immunohistochemical Analysis of Inflammation Markers Following ER-34122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-34122 is a potent anti-inflammatory agent that functions as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways.[1] This dual inhibition allows this compound to effectively block the synthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes.[1][2] These eicosanoids are pivotal in the inflammatory cascade, contributing to vasodilation, increased vascular permeability, pain, and the recruitment of immune cells to the site of inflammation.[2][3] Immunohistochemistry (IHC) is a powerful technique to visualize the in situ expression and localization of key inflammatory proteins within tissues, providing valuable insights into the efficacy and mechanism of action of anti-inflammatory compounds like this compound.
These application notes provide detailed protocols for the immunohistochemical detection of key inflammation markers in tissues from preclinical models of inflammation treated with this compound. The selected markers—Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), CD68 (a macrophage marker), and Myeloperoxidase (MPO, a neutrophil marker)—are directly relevant to the mechanism of action of this compound and the resulting inflammatory response.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the activity of both 5-LOX and COX enzymes, which are crucial for the conversion of arachidonic acid into leukotrienes and prostaglandins, respectively.[1] By blocking these pathways, this compound can reduce edema, immune cell infiltration, and the production of pro-inflammatory mediators.[1]
References
Troubleshooting & Optimization
Technical Support Center: Preventing ER-34122 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of ER-34122 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like leukotrienes and prostaglandins. Due to its anti-inflammatory properties, this compound is a valuable tool in research focused on inflammation, cancer, and other diseases where these pathways are implicated.
Q2: What are the primary reasons for this compound precipitation in cell culture media?
The precipitation of this compound in cell culture media is primarily attributed to its low aqueous solubility.[1][2] Several factors can exacerbate this issue:
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High Concentration: Exceeding the solubility limit of this compound in the culture medium is a common cause of precipitation.
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Solvent Shock: When a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.
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Media Composition: Components of the cell culture medium, such as salts (e.g., calcium and phosphate), proteins, and pH, can interact with this compound and reduce its solubility.[3]
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Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of this compound.
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pH Shifts: The pH of the cell culture medium can influence the ionization state and, consequently, the solubility of this compound.[4][5]
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest in several ways:
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Cloudiness or Turbidity: The medium may appear hazy or cloudy.
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Visible Particles: You might observe fine particles suspended in the medium or settled at the bottom of the culture vessel.
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Crystals: In some cases, distinct crystalline structures may be visible, especially under a microscope.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Due to its hydrophobic nature, this compound should be dissolved in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for cell culture experiments.[6] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lead to precipitation in the stock solution over time.
Q5: What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells. For most cell lines, a final DMSO concentration of ≤ 0.1% is recommended. However, the tolerance to DMSO can vary between cell lines. It is advisable to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Troubleshooting Guides
Scenario 1: Precipitate forms immediately upon adding this compound stock solution to the medium.
This is a classic sign of "solvent shock" and exceeding the immediate solubility of the compound.
| Potential Cause | Troubleshooting Step |
| Rapid Dilution | Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling. This allows for a more gradual dispersion of the compound. |
| High Stock Concentration | Prepare a lower concentration stock solution in DMSO. This will require adding a larger volume to the medium, but the more gradual change in solvent concentration can prevent precipitation. Ensure the final DMSO concentration remains below the toxic limit for your cells. |
| Localized High Concentration | Instead of adding the stock solution directly to the full volume of medium in the culture flask, first, pre-dilute the stock in a smaller volume of medium and then add this to the final culture. |
Scenario 2: Precipitate appears over time in the incubator.
This may indicate issues with the stability of this compound in the culture medium under experimental conditions.
| Potential Cause | Troubleshooting Step |
| Temperature-Dependent Solubility | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Ensure the incubator maintains a stable temperature. |
| Interaction with Media Components | The presence of serum can sometimes help to stabilize hydrophobic compounds. If using a serum-free medium, consider if your experimental design allows for the addition of a low percentage of fetal bovine serum (FBS). Alternatively, test the solubility in a simpler buffer like PBS to determine if media components are the primary issue. |
| pH Shift due to Cell Metabolism | As cells metabolize, they can alter the pH of the medium, which can affect compound solubility.[4] Use a medium buffered with HEPES to maintain a more stable pH, especially for long-term experiments. Ensure proper CO2 levels in the incubator to maintain the bicarbonate buffering system. |
| Compound Degradation | While less common for precipitation, ensure the stock solution is not degraded. Prepare fresh stock solutions and store them properly in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Data Presentation
The following tables provide representative data on the solubility of a hypothetical poorly soluble small molecule similar to this compound. Researchers should determine the specific solubility of this compound under their experimental conditions.
Table 1: Representative Kinetic Solubility of a Hydrophobic Compound in Different Cell Culture Media
| Media Type | Serum Concentration | Maximum Soluble Concentration (µM) |
| DMEM | 10% FBS | 25 |
| DMEM | Serum-Free | 10 |
| RPMI-1640 | 10% FBS | 30 |
| RPMI-1640 | Serum-Free | 15 |
Table 2: Effect of Temperature on the Solubility of a Hydrophobic Compound in DMEM with 10% FBS
| Temperature (°C) | Maximum Soluble Concentration (µM) |
| 4 | 5 |
| 25 (Room Temp) | 15 |
| 37 | 25 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
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Procedure:
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Calculate the required amount of this compound and DMSO to prepare a 10 mM stock solution.
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In a sterile environment, accurately weigh the this compound powder and transfer it to a sterile amber tube.
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Add the calculated volume of anhydrous DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
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Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps determine the kinetic solubility of this compound under your specific experimental conditions.
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Materials:
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10 mM this compound stock solution in DMSO
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Your specific cell culture medium (with or without serum)
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Sterile 96-well clear-bottom plate
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Multichannel pipette
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Plate reader capable of measuring absorbance at 600-650 nm
-
-
Procedure:
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Prepare serial dilutions of the 10 mM this compound stock solution in DMSO in a separate 96-well plate (e.g., from 10 mM down to 1 µM).
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In the clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
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Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the medium-containing plate. This will result in a final DMSO concentration of 1%.
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Include the following controls:
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Negative Control: Medium with 1% DMSO only.
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Blank: Medium only.
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Incubate the plate at 37°C for 1-2 hours (or a duration that mimics your experimental setup).
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Visually inspect the plate for any signs of precipitation.
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Measure the absorbance (or light scattering) of each well at a wavelength of 600-650 nm.
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Plot the absorbance against the this compound concentration. The concentration at which a significant increase in absorbance is observed compared to the negative control is considered the kinetic solubility limit.
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Protocol 3: Using β-Cyclodextrin to Enhance this compound Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8][9][10]
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Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Your specific cell culture medium
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Procedure:
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Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 100 mM).
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Prepare a stock solution of this compound in DMSO as described in Protocol 1.
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To prepare the final working solution, first add the required volume of the HP-β-CD stock solution to your cell culture medium.
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Then, add the this compound stock solution dropwise while gently mixing.
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The optimal ratio of HP-β-CD to this compound will need to be determined empirically. Start with a molar excess of HP-β-CD (e.g., 10:1 molar ratio of HP-β-CD to this compound).
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Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits both COX and 5-LOX pathways.
Experimental Workflows
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. huankaigroup.com [huankaigroup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
ER-34122 stability in DMSO and other organic solvents
This technical support center provides guidance and answers frequently asked questions regarding the stability and handling of ER-34122, a dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental compound identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). Its mechanism of action involves the simultaneous blockade of these two key enzymes in the arachidonic acid cascade, which are responsible for the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.
Q2: What is the solubility of this compound in aqueous solutions and organic solvents?
Q3: What is known about the stability of this compound, particularly in DMSO?
Detailed quantitative studies on the stability of this compound in DMSO and other organic solvents at various temperatures and time points are not publicly documented. However, research into creating amorphous solid dispersions of this compound with polymers like HPMC was undertaken to improve its stability and dissolution characteristics, suggesting that the crystalline form may have stability or bioavailability limitations.[1] As a general precaution, it is recommended to prepare fresh solutions in DMSO for experiments and avoid long-term storage of solutions unless stability has been verified.
Q4: Are there any specific recommendations for storing the solid compound and its solutions?
While specific storage instructions for this compound are not available, general best practices for handling similar research compounds should be followed:
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Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.
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Solutions: If storing solutions is unavoidable, it is advisable to aliquot them into single-use vials and store them at -20°C or -80°C. Minimize freeze-thaw cycles. Users should perform their own stability tests for their specific experimental conditions.
Q5: What are the potential issues I might encounter when working with this compound?
Given its poor aqueous solubility, researchers may face challenges with precipitation of the compound in aqueous buffers or cell culture media. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low enough to be tolerated by the biological system and does not cause the compound to precipitate.
Data Presentation
Due to the limited publicly available data, a comprehensive quantitative summary is not possible. The following table presents the qualitative information gathered.
| Property | Observation | Source |
| Aqueous Solubility | Poor | [1] |
| Physical Form | Crystalline | [1] |
| Stability | Amorphous solid dispersion shows improved stability over the crystalline form. | [1] |
Experimental Protocols
The following provides a general methodology for preparing this compound solutions for in vitro experiments. Researchers should adapt this protocol based on their specific experimental needs.
Objective: To prepare a stock solution of this compound in DMSO and dilute it to a final working concentration in an aqueous buffer.
Materials:
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This compound (solid powder)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes
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Appropriate aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
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Stock Solution Preparation: a. Equilibrate the vial of solid this compound to room temperature before opening to minimize moisture condensation. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the tube thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath) may aid dissolution, but the stability of the compound under these conditions should be considered.
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Working Solution Preparation: a. Perform serial dilutions of the DMSO stock solution with the aqueous buffer to achieve the final desired experimental concentration. b. It is critical to add the DMSO stock solution to the aqueous buffer and mix immediately and vigorously to prevent precipitation. The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent effects on the biological system. c. Prepare a vehicle control with the same final concentration of DMSO as the working solution.
Note: Due to the lack of specific stability data, it is highly recommended to prepare fresh solutions for each experiment.
Visualizations
Signaling Pathway of 5-Lipoxygenase and Cyclooxygenase
Caption: Dual inhibition of COX and 5-LOX pathways by this compound.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound working solutions.
References
Technical Support Center: Optimizing ER-34122 Concentration for Primary Cell Treatment
Disclaimer: Information regarding specific optimal concentrations and cytotoxicity of ER-34122 for primary cell treatment is limited in publicly available literature. The following guidance is based on the known mechanism of this compound as a dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor and data from analogous compounds. Researchers should perform initial dose-response experiments to determine the optimal concentration for their specific primary cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[1] These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins (via COX) and leukotrienes (via 5-LOX). By inhibiting both pathways, this compound can effectively reduce inflammation. This dual-action approach may offer a broader anti-inflammatory effect and potentially a better safety profile compared to single-pathway inhibitors.[2][3][4]
Q2: What are the target primary cells for this compound treatment?
Given its anti-inflammatory properties, this compound is relevant for treating primary cells involved in inflammatory responses. This includes, but is not limited to:
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Peripheral Blood Mononuclear Cells (PBMCs): A mixed population of immune cells including lymphocytes and monocytes.
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Macrophages: Key immune cells involved in inflammation and phagocytosis.
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Chondrocytes: Cells found in cartilage that are implicated in osteoarthritis, an inflammatory joint disease.
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Synoviocytes: Cells lining the synovial membrane of joints, which are involved in the pathology of rheumatoid arthritis.
Q3: What is a recommended starting concentration range for this compound in primary cell culture?
Q4: How can I assess the cytotoxicity of this compound in my primary cells?
A cell viability assay is essential to determine the cytotoxic effects of this compound. Common methods include:
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MTT Assay: A colorimetric assay that measures metabolic activity.
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Calcein-AM/Ethidium Homodimer-1 Staining: A fluorescence-based assay that distinguishes live (green) from dead (red) cells.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the concentration at which cell viability drops significantly.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
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Question: I am observing significant cell death in my primary cells after treating with this compound. What could be the cause and how can I resolve it?
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Answer: High cell death is likely due to the cytotoxic effects of the compound at the concentration used.
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Recommendation: Perform a dose-response cytotoxicity assay (e.g., MTT or Calcein-AM) to determine the IC50 value (the concentration at which 50% of cells are killed). Treat your cells with concentrations well below the IC50 value.
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Recommendation: Reduce the incubation time. Shorter exposure to the compound may reduce cytotoxicity while still allowing for an observable biological effect.
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Recommendation: Ensure the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your cells (typically <0.1%).
-
Issue 2: No observable anti-inflammatory effect after this compound treatment.
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Question: I have treated my primary cells with this compound, but I do not see a reduction in inflammatory markers. What should I do?
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Answer: This could be due to several factors, including insufficient concentration, inappropriate timing of treatment, or the specific inflammatory stimulus used.
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Recommendation: Increase the concentration of this compound. Refer to your dose-response curve to select a higher, non-toxic concentration.
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Recommendation: Optimize the timing of your experiment. Consider pre-treating the cells with this compound before adding the inflammatory stimulus.
-
Recommendation: Confirm that your inflammatory stimulus is effectively inducing the 5-LOX and/or COX pathways. You can measure the production of prostaglandins (e.g., PGE2) or leukotrienes (e.g., LTB4) in your stimulated control group.
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Recommendation: Ensure that the primary cells you are using are responsive to LOX/COX inhibition.
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Issue 3: High variability between experimental replicates.
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Question: My results with this compound treatment show high variability between wells/plates. How can I improve the consistency of my experiments?
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Answer: Variability in primary cell experiments can arise from inconsistencies in cell seeding, compound preparation, and assay procedures.
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Recommendation: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.
-
Recommendation: Prepare a fresh stock solution of this compound for each experiment and ensure it is thoroughly mixed before diluting to the final concentrations.
-
Recommendation: Be consistent with incubation times and assay procedures across all replicates and experiments.
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Recommendation: Increase the number of replicates for each condition to improve statistical power.
-
Quantitative Data Summary
The following table summarizes in vitro data for other dual LOX/COX inhibitors, which can serve as a reference for designing experiments with this compound.
| Compound | Target(s) | Cell Type/Assay | IC50 / Effective Concentration | Reference |
| Demethyleneberberine | 5-LOX / COX-2 | Enzyme Inhibitory Assays | 2.93 ± 0.81 µM (5-LOX), 13.46 ± 1.91 µM (COX-2) | [5] |
| Celecoxib | COX-2 | Human Articular Chondrocytes | 40 µg/ml inhibited proliferation to 49.1% | [6] |
| Curcumin | 5-LOX / COX-1 / COX-2 | In vitro enzyme assays | Showed dual inhibitory activity | [7] |
| Gingerol | 5-LOX / COX-1 / COX-2 | In vitro enzyme assays | Showed dual inhibitory activity | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/ml in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Measurement of Prostaglandin E2 (PGE2) Production
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Cell Seeding and Treatment: Seed primary cells in a 24-well plate. Pre-treat the cells with different non-toxic concentrations of this compound for a specified time (e.g., 1-2 hours).
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Inflammatory Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide [LPS] for macrophages, or interleukin-1 beta [IL-1β] for chondrocytes) to the wells and incubate for a predetermined time (e.g., 24 hours).
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Supernatant Collection: Collect the cell culture supernatant from each well.
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PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
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Data Analysis: Normalize the PGE2 concentration to the cell number or total protein content in each well. Compare the PGE2 levels in the this compound treated groups to the stimulated control group.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Concentration Optimization.
Caption: Troubleshooting Decision Tree.
References
- 1. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of cyclooxygenase-2 selective inhibitors on the proliferation and apoptosis of human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with ER-34122
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, ER-34122. Our resources are designed to help you overcome common challenges and achieve consistent, reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent anti-inflammatory agent that functions as a dual inhibitor of both the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways.[1][2] These two enzymes are critical in the metabolism of arachidonic acid, which leads to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.[3][4] By inhibiting both pathways, this compound can offer a broader anti-inflammatory effect compared to agents that target only one of the pathways.[1][5]
Q2: I am observing inconsistent inhibitory effects with this compound in my assays. What could be the cause?
A2: The most common reason for inconsistent results with this compound is its poor aqueous solubility. The compound can precipitate out of solution when diluted into aqueous assay buffers from a concentrated organic stock, leading to a lower effective concentration and therefore variable inhibitory activity. Careful attention to the solubilization and dilution protocol is critical for obtaining reproducible data.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: The tolerance of cell lines to DMSO can vary, but a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (the same concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the assay.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous buffer.
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Possible Cause: The concentration of this compound in the final aqueous solution has exceeded its solubility limit.
-
Solution:
-
Optimize the Dilution Process: Warm the aqueous buffer to 37°C before adding the this compound stock solution. Add the stock solution dropwise while vortexing the buffer to facilitate rapid mixing and dispersion.
-
Use a Co-solvent: In some cases, a small percentage of a co-solvent in the final buffer can improve solubility. However, this must be tested for compatibility with your specific assay.
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Prepare an Intermediate Dilution: Instead of diluting the concentrated DMSO stock directly into the final aqueous buffer, create an intermediate dilution in a mixture of the organic solvent and the aqueous buffer (e.g., 1:1 DMSO:buffer). Then, add this intermediate stock to the final buffer.
-
Issue 2: I am observing lower than expected potency (high IC50 values) for this compound.
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Possible Cause 1: Loss of active compound due to precipitation.
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Solution: Visually inspect all solutions for precipitation before and during the experiment. If precipitation is observed, refer to the solutions for Issue 1. Consider centrifuging your diluted compound solution and using the supernatant to ensure you are working with the soluble fraction, though this may alter the final concentration.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: Ensure that stock solutions are stored properly in aliquots at low temperatures. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a new aliquot.
-
Issue 3: I am seeing high variability between replicate wells in my plate-based assay.
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Possible Cause: Inconsistent concentrations of this compound across the plate due to poor solubility and mixing.
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Solution:
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Thorough Mixing: After adding this compound to your assay wells, ensure thorough mixing by gently pipetting up and down or by using a plate shaker.
-
Pre-dilution and Visual Inspection: Prepare your final dilutions of this compound in the assay buffer in a separate tube and visually inspect for any precipitation before adding it to the assay plate.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for primary stock solutions. |
| Ethanol | ~ 5 | May be used as a co-solvent. |
| Methanol | ~ 2 | Lower solubility compared to DMSO and ethanol. |
| Water | < 0.01 | Practically insoluble. |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | Insoluble in aqueous buffers. |
This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol: In Vitro Dual COX/LOX Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on both COX and LOX enzymes. Commercially available enzyme activity assay kits are a convenient option.
Materials:
-
This compound
-
Anhydrous DMSO
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COX-1 and COX-2 enzymes (ovine or human recombinant)
-
5-LOX enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Detection reagents (specific to the assay kit, e.g., a colorimetric or fluorometric probe)
-
96-well microplate
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Serial Dilutions:
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
-
Assay Protocol (example for one enzyme, repeat for others):
-
Add the appropriate assay buffer to the wells of a 96-well plate.
-
Add a small volume (e.g., 1 µL) of each this compound dilution to the respective wells. The final DMSO concentration should be kept below 1%.
-
Include a positive control (a known inhibitor of the enzyme) and a vehicle control (DMSO only).
-
Add the enzyme (COX-1, COX-2, or 5-LOX) to each well and incubate for a pre-determined time at the recommended temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for the recommended reaction time.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: Inhibition of COX and 5-LOX pathways by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage and stability of ER-34122 stock solutions
This technical support center provides guidance on the long-term storage and stability of ER-34122 stock solutions for researchers, scientists, and drug development professionals. As specific stability data for this compound is not publicly available, the following recommendations are based on general best practices for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For many small molecule inhibitors, DMSO offers excellent solvating power and is compatible with most in vitro assays when diluted to a final concentration of 0.1-0.5%.
Q2: What is the optimal storage temperature for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. Storing aliquots at -80°C is generally preferred to minimize degradation over extended periods.
Q3: How should I handle newly received this compound?
A3: Upon receiving this compound in solid form, it is best to store it at -20°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Q4: Can I store my this compound stock solution at room temperature?
A4: Storing DMSO stock solutions at room temperature is not recommended for long-term stability. Studies have shown that while many compounds are stable for short periods, the probability of degradation increases significantly over time. One study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds remained fully intact.
Q5: How many times can I freeze-thaw my this compound stock solution?
A5: To maintain the integrity of your stock solution, it is crucial to minimize freeze-thaw cycles. It is highly recommended to aliquot the stock solution into single-use volumes after preparation. This practice prevents degradation that can be induced by repeated temperature changes. While some studies suggest that several freeze-thaw cycles might not damage many small molecules, it is a significant risk for compound stability.
Troubleshooting Guide
Issue: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: Supersaturation. The compound may have been dissolved at a concentration above its solubility limit at a lower temperature.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If precipitation persists, it may be necessary to prepare a new stock solution at a lower concentration.
-
-
Possible Cause 2: Solvent Evaporation. Improperly sealed vials can lead to solvent evaporation, increasing the compound concentration and causing precipitation.
-
Solution: Ensure vials are tightly sealed. Use paraffin film as an extra precaution. If evaporation is suspected, it is best to prepare a fresh stock solution.
-
Issue: My experimental results are inconsistent when using an older stock solution.
-
Possible Cause: Compound Degradation. The active concentration of this compound in your stock solution may have decreased over time due to chemical degradation.
-
Solution: Prepare a fresh stock solution from solid material. To verify if degradation is the issue, you can perform a stability analysis of the old stock solution using a method like High-Performance Liquid Chromatography (HPLC), as detailed in the Experimental Protocols section.
-
Data Presentation
Table 1: General Guidelines for Storage of Small Molecule Inhibitor Stock Solutions
| Storage Condition | Recommended Duration | Stability Notes |
| Powder (Solid) | ||
| -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For short-term storage. |
| In DMSO | ||
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 3 months | Suitable for medium-term storage.[1] |
Table 2: Impact of Storage Temperature on Compound Stability in DMSO (General Observations)
| Temperature | Time | Estimated Compound Integrity |
| Room Temperature | 3 Months | 92% |
| Room Temperature | 6 Months | 83% |
| Room Temperature | 1 Year | 52% |
Data based on a study of ~7200 compounds in 20 mM DMSO solution.
Experimental Protocols
Protocol: Assessing the Stability of this compound Stock Solutions using HPLC-UV
This protocol provides a general method to assess the stability of your this compound stock solution over time.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
-
Freshly prepared this compound stock solution (for comparison)
-
HPLC-grade acetonitrile
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HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Sample Preparation:
-
Label two sets of HPLC vials: "Old Stock" and "Fresh Stock".
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Dilute a sample of your old this compound stock solution and the freshly prepared stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase as the diluent.
-
-
HPLC Analysis:
-
Set up an appropriate gradient elution method on the HPLC system. A typical gradient might run from 10% acetonitrile in water to 90% acetonitrile over 15-20 minutes.
-
Set the UV detector to a wavelength where this compound has maximum absorbance.
-
Inject equal volumes of the "Old Stock" and "Fresh Stock" samples.
-
-
Data Analysis:
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Compare the chromatograms of the two samples.
-
Peak Area: A significant decrease in the peak area of the main this compound peak in the "Old Stock" sample compared to the "Fresh Stock" sample indicates degradation.
-
Degradation Peaks: The appearance of new peaks in the "Old Stock" chromatogram suggests the formation of degradation products.
-
Mandatory Visualization
References
Technical Support Center: Overcoming Poor Oral Bioavailability of ER-34122
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of ER-34122, a dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational anti-inflammatory agent.[1][2] Its mechanism of action is the dual inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[1][3][4] By blocking these pathways, this compound can reduce the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.[5][6][7]
Q2: Why does this compound exhibit poor oral bioavailability?
A2: The primary reason for the poor oral bioavailability of this compound is its very low aqueous solubility.[1][3][4] The compound exists in a crystalline state, which dissolves poorly in the gastrointestinal tract, thus limiting its absorption into the bloodstream.
Q3: What is the most effective strategy to improve the oral bioavailability of this compound?
A3: The most effective reported strategy is the formation of a solid dispersion with a suitable polymer carrier, such as hydroxypropylmethylcellulose (HPMC).[1][8] This technique transforms this compound from its poorly soluble crystalline form to a more readily dissolvable amorphous state.[1][4]
Q4: How significant is the improvement in bioavailability when using a solid dispersion formulation?
A4: Studies in beagle dogs have shown a dramatic improvement. When administered as a solid dispersion, this compound exhibited an approximately 100-fold increase in both the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) compared to the administration of the pure crystalline drug.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the development and in vivo testing of this compound formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor dissolution of the crystalline form of this compound in the gastrointestinal fluids. | 1. Formulate a solid dispersion: Utilize a polymer like HPMC to create an amorphous form of this compound, which has a significantly higher dissolution rate. 2. Particle size reduction: While less effective than solid dispersion, micronization of the crystalline drug can increase the surface area for dissolution. |
| Difficulty in achieving a stable amorphous solid dispersion. | Recrystallization of this compound within the polymer matrix over time, reducing its solubility advantage. | 1. Optimize drug-to-polymer ratio: A higher proportion of the polymer can help to better disperse and stabilize the amorphous drug. 2. Select an appropriate polymer: Polymers like HPMC can form intermolecular hydrogen bonds with this compound, which helps to stabilize the amorphous state.[1] 3. Control storage conditions: Store the solid dispersion in a low-humidity environment to prevent moisture-induced crystallization. |
| Inconsistent results in in vitro dissolution testing. | Inappropriate dissolution medium or method for a poorly soluble compound. | 1. Use a biorelevant dissolution medium: A medium that simulates the composition of intestinal fluid (e.g., FaSSIF or FeSSIF) may provide more clinically relevant results. 2. Ensure adequate sink conditions: The volume and composition of the dissolution medium should be sufficient to allow for the complete dissolution of the drug from the formulation. |
| Unexpectedly low in vivo exposure despite improved in vitro dissolution. | Potential for intestinal efflux or first-pass metabolism, although poor solubility is the primary barrier. | 1. Conduct a Caco-2 permeability assay: This will help determine if this compound is a substrate for efflux transporters like P-glycoprotein. Compounds with a Papp of <1 x 10⁻⁶ cm/sec are generally considered to have low permeability, while those with a Papp of >10 x 10⁻⁶ cm/sec are considered to have high permeability.[2] 2. Perform in vitro metabolism studies: Use liver microsomes to assess the extent of first-pass metabolism. |
Data Summary
The following tables summarize the key physicochemical properties and the significant improvement in pharmacokinetic parameters of this compound when formulated as a solid dispersion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Aqueous Solubility | Very Low | Limits dissolution in the GI tract, leading to poor absorption. |
| Physical State | Crystalline | Stable, but low-energy state that dissolves slowly.[1][4] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Pure Crystalline this compound | This compound Solid Dispersion (with HPMC) | Fold Increase |
| Cmax (Maximum Plasma Concentration) | Low | ~100-fold higher | ~100 |
| AUC (Area Under the Curve) | Low | ~100-fold higher | ~100 |
Data is based on a study where this compound was orally administered to beagle dogs.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
This protocol describes the solvent evaporation method for preparing an amorphous solid dispersion of this compound with HPMC.[1]
Materials:
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This compound
-
Hydroxypropylmethylcellulose (HPMC, e.g., TC-5RW)
-
Ethanol
-
Purified Water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and HPMC in a suitable ratio (e.g., 1:4 w/w) in a mixture of ethanol and water.
-
Ensure complete dissolution of both the drug and the polymer.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
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Once the bulk of the solvent is removed, transfer the resulting solid to a vacuum oven.
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Dry the solid dispersion under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting product should be a fine, amorphous powder.
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Characterize the solid dispersion using techniques such as X-ray powder diffraction (XRPD) to confirm the amorphous state and differential scanning calorimetry (DSC) to assess thermal properties.[1][4]
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: Mechanism of action of this compound.
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Improvement of dissolution and oral absorption of this compound, a poorly water-soluble dual 5-lipoxygenase/cyclooxygenase inhibitor with anti-inflammatory activity by preparing solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigation for the amorphous state of this compound, a dual 5-lipoxygenase/cyclooxygenase inhibitor with poor aqueous solubility, in HPMC solid dispersion prepared by the solvent evaporation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Reduced lipoxygenase and cyclooxygenase mediated signaling in PBMC of atopic dermatitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting ER-34122 treatment duration for chronic inflammation models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ER-34122 in chronic inflammation models. The following information is intended to assist in the optimization of experimental protocols, particularly concerning treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment duration for this compound in a new chronic inflammation model?
A1: For a novel chronic inflammation model, we recommend initiating a pilot study with a treatment duration that covers the expected peak of the inflammatory response and a subsequent resolution phase. A common starting point is a 14-day or 28-day treatment course, initiated upon the first signs of disease or at a pre-determined time point post-induction. It is crucial to include multiple sample collection time points throughout the study to capture the dynamic effects of this compound.
Q2: How do I determine the optimal dosing frequency for an extended treatment duration?
A2: The optimal dosing frequency depends on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. If PK data is available, the dosing interval should be based on the compound's half-life to maintain therapeutic exposure. If PK data is not available, an initial dose-finding study with varying frequencies (e.g., once daily vs. twice daily) is recommended. Key considerations include the stability of the compound and the potential for cumulative toxicity with more frequent dosing.
Q3: Can this compound be used prophylactically in chronic inflammation models?
A3: Yes, this compound can be evaluated for its prophylactic potential. In this experimental design, treatment should be initiated prior to the induction of the inflammatory condition. The duration of prophylactic treatment will depend on the specific model and the window of disease initiation. A pilot study is essential to determine the appropriate pre-treatment window.
Troubleshooting Guide
Issue 1: No significant therapeutic effect is observed after a 14-day treatment with this compound.
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Possible Cause 1: Inadequate Treatment Duration. The 14-day window may be too short to observe a significant therapeutic effect in a chronic model where disease progression is slow.
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Solution: Design a longer-term study (e.g., 28 or 42 days) with staggered endpoints to assess the cumulative impact of this compound.
-
-
Possible Cause 2: Sub-optimal Dosing. The dose used may be insufficient to elicit a therapeutic response.
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Solution: Conduct a dose-response study to identify the minimally effective and maximally tolerated doses.
-
-
Possible Cause 3: Disease Model Variability. High inter-animal variability can mask treatment effects.
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Solution: Increase the sample size per group to enhance statistical power. Ensure consistent induction of the disease model.
-
Issue 2: Initial positive response to this compound is not sustained over a longer treatment period.
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Possible Cause 1: Development of Tolerance. Continuous exposure to the compound may lead to receptor desensitization or the activation of compensatory pathways.
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Solution: Investigate intermittent dosing schedules (e.g., 5 days on, 2 days off) to mitigate tolerance.
-
-
Possible Cause 2: Change in Disease Pathology. The inflammatory mechanisms driving the disease may evolve over time, rendering the initial target of this compound less relevant in later stages.
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Solution: Conduct histological and molecular analyses at different time points to understand the evolving pathology and whether the target of this compound remains expressed and active.
-
Issue 3: Unexpected toxicity is observed during a long-term treatment study.
-
Possible Cause 1: Compound Accumulation. The dosing frequency may be too high, leading to the accumulation of this compound or its metabolites to toxic levels.
-
Solution: Reduce the dose or the frequency of administration. If available, therapeutic drug monitoring can help maintain exposure within a safe and effective range.
-
-
Possible Cause 2: Off-Target Effects. Long-term exposure may reveal previously unobserved off-target effects.
-
Solution: Perform a comprehensive toxicological assessment, including histopathology of major organs, to identify any off-target toxicities.
-
Experimental Protocols
Protocol: Dose-Ranging and Treatment Duration Optimization in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of CIA:
-
Day 0: Immunize with 100µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of 100µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., PBS or DMSO).
-
Group 2: this compound (Low Dose, e.g., 1 mg/kg).
-
Group 3: this compound (Medium Dose, e.g., 5 mg/kg).
-
Group 4: this compound (High Dose, e.g., 10 mg/kg).
-
Group 5: Positive control (e.g., Methotrexate, 1 mg/kg).
-
-
Treatment Administration:
-
Initiate treatment on Day 21 (at the time of the booster) and continue for 14 or 28 days.
-
Administer this compound via oral gavage or intraperitoneal injection once daily.
-
-
Monitoring and Endpoints:
-
Clinical Scoring: Monitor mice three times a week for signs of arthritis using a standardized scoring system (0-4 per paw).
-
Paw Thickness: Measure paw thickness using a digital caliper three times a week.
-
Histopathology: At the end of the treatment period (Day 35 or Day 49), collect hind paws for histological analysis of inflammation, pannus formation, and bone erosion.
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Biomarker Analysis: Collect blood samples at baseline and at the study endpoint to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
Data Presentation
Table 1: Hypothetical Results of a 28-Day this compound Treatment Study in a CIA Model
| Treatment Group | Mean Clinical Score (Day 49) | Mean Paw Thickness (mm, Day 49) | Serum TNF-α (pg/mL, Day 49) |
| Vehicle Control | 3.5 ± 0.4 | 4.2 ± 0.3 | 150 ± 25 |
| This compound (1 mg/kg) | 2.8 ± 0.5 | 3.8 ± 0.4 | 110 ± 20 |
| This compound (5 mg/kg) | 1.5 ± 0.3 | 2.9 ± 0.2 | 60 ± 15 |
| This compound (10 mg/kg) | 1.2 ± 0.2 | 2.5 ± 0.2 | 45 ± 10 |
| Methotrexate (1 mg/kg) | 1.4 ± 0.3 | 2.8 ± 0.3 | 55 ± 12 |
Visualizations
Caption: Hypothetical inhibitory action of this compound on the NF-κB signaling pathway.
Technical Support Center: Mitigating Potential Off-Target Effects of ER-34122
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of ER-34122, a dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a novel small molecule that acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[1] Its on-target effects are the reduction of proinflammatory leukotrienes and prostaglandins, respectively.[2][3][4] This dual inhibition is being investigated for its therapeutic potential in inflammatory conditions such as spontaneous arthritis.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is no publicly available data detailing specific off-target effects of this compound. However, like most small molecule inhibitors, it has the potential to interact with unintended targets. Therefore, it is crucial to perform experiments to identify and validate its specificity in your model system.
Q3: What are the general strategies to control for potential off-target effects of a dual 5-LOX/COX inhibitor like this compound?
To ensure that the observed biological effects are due to the inhibition of 5-LOX and COX, researchers should employ a combination of the following strategies:
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Dose-Response Analysis: Establish a clear correlation between the concentration of this compound and the observed phenotype. The potency of the compound in the cellular assay should align with its potency for inhibiting 5-LOX and COX.
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Use of Structurally Unrelated Inhibitors: Confirm key findings using other well-characterized dual 5-LOX/COX inhibitors or a combination of selective 5-LOX and COX inhibitors with different chemical scaffolds.
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Rescue Experiments: If the downstream products of 5-LOX and COX (e.g., specific leukotrienes and prostaglandins) are known to mediate the biological response, attempt to rescue the phenotype by adding back these downstream metabolites in the presence of this compound.
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Use of Negative Controls: Include an inactive structural analog of this compound if available. This helps to control for effects that are not related to its intended pharmacology.
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Target Knockdown/Knockout Models: The most rigorous validation involves using genetic approaches (e.g., siRNA, shRNA, or CRISPR/Cas9) to reduce the expression of 5-LOX and COX. The phenotypic effects of this compound should be mimicked by the genetic knockdown or knockout of its targets and the compound should have no further effect in the knockout cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected phenotypic results. | Potential Off-Target Effects: this compound may be interacting with other cellular targets, leading to the observed phenotype. | 1. Perform a Dose-Response Curve: Determine if the potency of the phenotype correlates with the IC50 values for 5-LOX and COX inhibition. 2. Use a Structurally Unrelated Inhibitor: Corroborate findings with another dual LOX/COX inhibitor or a combination of selective inhibitors. 3. Conduct a Kinase Profile Screen: Assess the activity of this compound against a broad panel of kinases to identify potential off-target kinase interactions. |
| Observed effect does not correlate with 5-LOX/COX inhibition. | Non-Specific Compound Activity: At high concentrations, small molecules can cause artifacts through non-specific mechanisms such as aggregation or cytotoxicity. | 1. Optimize Compound Concentration: Use the lowest effective concentration of this compound based on dose-response studies. 2. Assess Cell Viability: Perform cytotoxicity assays (e.g., MTT or LDH release) to ensure the observed phenotype is not due to cell death. 3. Biochemical vs. Cellular Assay Discrepancy: Confirm that the compound is cell-permeable and reaches its intracellular targets. |
| Difficulty in confirming on-target activity in a cellular context. | Complex Signaling Pathways: The 5-LOX and COX pathways are part of a larger arachidonic acid signaling network with potential for crosstalk and compensatory mechanisms.[5] | 1. Measure Downstream Products: Directly measure the levels of specific leukotrienes and prostaglandins in your experimental system using methods like ELISA or LC-MS/MS. 2. Perform Rescue Experiments: Add back the specific downstream metabolites of 5-LOX and COX to see if the phenotype is reversed. |
Experimental Protocols & Data Presentation
To rigorously assess the on- and off-target effects of this compound, a combination of biochemical and cellular assays is recommended.
Biochemical Assays for 5-LOX and COX Inhibition
These assays are crucial for determining the potency and selectivity of this compound against its primary targets.
Methodology: Fluorometric Inhibitor Screening Kits
Commercially available fluorometric screening kits can be used to determine the IC50 values of this compound against purified 5-LOX, COX-1, and COX-2 enzymes.[6]
-
Reagent Preparation: Prepare assay buffers, enzymes (5-LOX, COX-1, COX-2), arachidonic acid (substrate), and this compound at various concentrations.
-
Reaction Setup: In a 96-well plate, add the enzyme, followed by this compound or a vehicle control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: The reaction produces an intermediate that reacts with a fluorescent probe, leading to a detectable signal. Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 values by fitting the data to a dose-response curve.
Data Presentation: IC50 Values for On-Target Enzymes
| Enzyme | This compound IC50 (nM) | Celecoxib IC50 (nM) (Control) | Zileuton IC50 (nM) (Control) |
| 5-LOX | Experimental Value | >10,000 | Experimental Value |
| COX-1 | Experimental Value | >10,000 | >10,000 |
| COX-2 | Experimental Value | Experimental Value | >10,000 |
This table presents a template for summarizing IC50 data. Actual values need to be determined experimentally.
Cell-Based Assays for Target Engagement and Specificity
Cellular assays are essential to confirm that this compound engages its targets in a physiological context and to investigate potential off-target effects.
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in intact cells.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. Target proteins will denature and precipitate at a specific temperature.
-
Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein (5-LOX and COX) at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Binding of this compound is expected to stabilize its target proteins, resulting in a shift of the melting curve to higher temperatures.
Data Presentation: CETSA Melting Curve Shift
| Temperature (°C) | % Soluble 5-LOX (Vehicle) | % Soluble 5-LOX (this compound) | % Soluble COX-2 (Vehicle) | % Soluble COX-2 (this compound) |
| 45 | 100 | 100 | 100 | 100 |
| 50 | 95 | 98 | 96 | 99 |
| 55 | 70 | 90 | 75 | 92 |
| 60 | 40 | 75 | 45 | 80 |
| 65 | 15 | 50 | 20 | 55 |
| 70 | 5 | 20 | 8 | 25 |
This table illustrates an example of a rightward shift in the melting curve, indicating target stabilization.
Methodology: Kinobeads Assay for Off-Target Kinase Profiling
Since many small molecule inhibitors have off-target effects on kinases, a kinobeads assay can be used to profile the interaction of this compound with a broad range of cellular kinases.[7]
-
Lysate Preparation: Prepare a native cell lysate to preserve kinase activity.
-
Compound Incubation: Incubate the lysate with different concentrations of this compound.
-
Affinity Purification: Add kinobeads (beads coupled with broad-spectrum kinase inhibitors) to the lysate to capture kinases that are not inhibited by this compound.
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Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Analysis: Identify and quantify the eluted kinases using mass spectrometry. A decrease in the amount of a specific kinase captured by the beads in the presence of this compound indicates a potential off-target interaction.
Data Presentation: Kinobeads Off-Target Profiling
| Potential Off-Target Kinase | IC50 (nM) - this compound | IC50 (nM) - Control Inhibitor |
| Kinase A | Experimental Value | >10,000 |
| Kinase B | Experimental Value | >10,000 |
| Kinase C | >10,000 | >10,000 |
This table provides a template for presenting potential off-target kinase data.
Visualizing Experimental Workflows and Signaling Pathways
On-Target vs. Off-Target Effects in Signaling Pathways
Caption: On-target vs. potential off-target effects of this compound.
Experimental Workflow for Off-Target Identification
References
- 1. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ER-34122 and Indomethacin in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound ER-34122 and the established nonsteroidal anti-inflammatory drug (NSAID) indomethacin, focusing on their efficacy in preclinical models of arthritis. This document summarizes key experimental findings, outlines methodologies, and visualizes the distinct mechanisms of action of these two anti-inflammatory agents.
Executive Summary
This compound, a novel dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), has demonstrated notable anti-inflammatory effects in a spontaneous autoimmune arthritis model. In a direct comparative study, this compound was effective in mitigating early signs of arthritis, a therapeutic benefit not observed with indomethacin at the tested dosage in the same model. Indomethacin, a potent and non-selective COX inhibitor, is a widely used anti-inflammatory agent with proven efficacy in various induced arthritis models. This guide presents the available data to offer a comparative perspective on their potential therapeutic applications in arthritis.
Data Presentation: Efficacy in Arthritis Models
The following tables summarize the available quantitative and qualitative data for this compound and indomethacin from preclinical arthritis studies. It is important to note that the data for this compound is derived from a spontaneous arthritis model in MRL/MpJ-lpr/lpr mice, while the quantitative data for indomethacin is from induced arthritis models (Adjuvant-Induced Arthritis and Collagen-Induced Arthritis). This difference in experimental models should be considered when interpreting the comparative efficacy.
Table 1: Comparison of Anti-Arthritic Effects
| Parameter | This compound (MRL/MpJ-lpr/lpr Mice) | Indomethacin (Various Models) |
| Arthritis Model | Spontaneous Autoimmune Arthritis | Adjuvant-Induced Arthritis (AIA) & Collagen-Induced Arthritis (CIA) |
| Primary Efficacy Endpoint | Histopathological improvement in early articular lesions | Reduction in paw volume and arthritis score |
| Effect on Polymorphonuclear Leukocyte (PMN) Infiltration | Suppressed progression in the early stage of arthritis[1] | Data not available in a directly comparable format |
| Effect on Subsynovial Soft Tissue Edema | Suppressed progression in the early stage of arthritis[1] | Significant reduction in paw edema (volume) in AIA and CIA models |
| Effect on Synovial Lining Cell Multiplication | Suppressed progression in the early stage of arthritis[1] | Data not available in a directly comparable format |
| Overall Efficacy | Demonstrated anti-inflammatory activity in the early stage of spontaneous arthritis[1] | Established efficacy in reducing inflammation and clinical signs of induced arthritis |
| Dosage (in cited studies) | 1-100 mg/kg, orally, once a day[1] | 2.5 mg/kg (AIA model)[2] |
Table 2: Quantitative Data on Paw Edema Inhibition (Indomethacin)
| Arthritis Model | Treatment | Dosage | % Inhibition of Paw Volume | Study Day |
| Adjuvant-Induced Arthritis (AIA) in rats | Indomethacin | 2.5 mg/kg | Not explicitly stated as %, but significant reduction observed vs. vehicle[2] | 14 |
| Collagen-Induced Arthritis (CIA) in rats | Indomethacin | Not specified | Significantly improved hind paw volume compared to untreated CIA group[3] | Not specified |
Note: Direct quantitative comparison of paw volume inhibition between this compound and indomethacin is not possible due to the different arthritis models and endpoints reported in the available literature.
Mechanism of Action
The fundamental difference in the mechanism of action between this compound and indomethacin lies in their targets within the arachidonic acid inflammatory cascade.
Indomethacin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
This compound is a dual inhibitor, targeting both the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways. This dual inhibition not only blocks the production of pro-inflammatory prostaglandins via the COX pathway but also inhibits the synthesis of leukotrienes from the 5-LOX pathway. Leukotrienes are potent inflammatory mediators that contribute to leukocyte recruitment and vascular permeability.
Signaling Pathway Diagrams
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Spontaneous Arthritis Model (MRL/MpJ-lpr/lpr Mice) for this compound Evaluation
-
Animal Model: Male MRL/MpJ-lpr/lpr (MRL/l) mice, which spontaneously develop a systemic autoimmune disease including polyarthritis, were used.[1][4]
-
Treatment: this compound (1, 10, 100 mg/kg) and indomethacin (1 mg/kg) were administered orally once daily.[1]
-
Study Duration: Treatment was administered from 6 to 10 weeks of age (early stage) or from 6 to 16 weeks of age (late stage).[1]
-
Efficacy Assessment: Articular lesions were analyzed histopathologically at 10 weeks and 16 weeks. The assessment focused on parameters such as polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, multiplication of synovial lining cells, cartilage degeneration, and pannus formation.[1]
Adjuvant-Induced Arthritis (AIA) Model for Indomethacin Evaluation
-
Animal Model: Typically induced in rat strains like Lewis or Wistar.
-
Induction of Arthritis: A single intradermal injection of Complete Freund's Adjuvant (CFA) into the paw or base of the tail.
-
Treatment: Indomethacin is administered orally or intraperitoneally at various doses, with 2.5 mg/kg being a reported effective dose.[2]
-
Efficacy Assessment: The primary endpoint is the measurement of paw volume (plethysmometry) to quantify edema. A clinical arthritis score is also often used, which grades the severity of inflammation in the paws.
Collagen-Induced Arthritis (CIA) Model for Indomethacin Evaluation
-
Animal Model: Commonly used in susceptible mouse strains like DBA/1 or in rats.
-
Induction of Arthritis: Immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA), followed by a booster immunization.
-
Treatment: Indomethacin is administered through various routes at different dosing regimens.
-
Efficacy Assessment: Similar to the AIA model, efficacy is determined by measuring paw swelling and assigning a clinical arthritis score. Histopathological analysis of the joints is also performed to assess cartilage and bone erosion.
Discussion and Conclusion
The available evidence suggests that this compound holds promise as an anti-inflammatory agent for arthritis, particularly in the early stages of the disease. Its dual inhibition of both the COX and 5-LOX pathways may offer a broader spectrum of anti-inflammatory activity compared to traditional NSAIDs like indomethacin, which solely target the COX pathway. The suppression of PMN infiltration and synovial proliferation by this compound in the MRL/MpJ-lpr/lpr model points to a potential disease-modifying effect that warrants further investigation.[1]
Indomethacin's efficacy in reducing inflammation in well-established induced arthritis models is undisputed. However, the lack of a significant effect at the tested dose in the spontaneous MRL/MpJ-lpr/lpr mouse model in the head-to-head study with this compound is an interesting finding.[1] This could be due to the specific pathogenesis of the MRL/MpJ-lpr/lpr model, which may involve inflammatory pathways that are less responsive to COX inhibition alone, or the specific dose of indomethacin used in that particular study.
It is crucial to acknowledge the limitations of comparing data across different preclinical models. The spontaneous autoimmune arthritis in MRL/MpJ-lpr/lpr mice may have a different underlying pathophysiology compared to the acutely induced inflammation in AIA and CIA models.
Future research should focus on direct, head-to-head comparisons of this compound and indomethacin in multiple, well-characterized arthritis models, utilizing a range of doses and standardized, quantitative outcome measures. Such studies will be essential to fully elucidate the comparative efficacy and therapeutic potential of this compound for the treatment of arthritis.
References
- 1. Effects of this compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor, on indices of early articular lesion in MRL/MpJ-lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polyarthritis in MRL lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ER-34122 and Zileuton in 5-Lipoxygenase Inhibition
In the landscape of inflammatory disease research and drug development, the 5-lipoxygenase (5-LOX) pathway is a critical target. This pathway is responsible for the synthesis of leukotrienes, potent lipid mediators that play a central role in the pathophysiology of a range of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular diseases. Consequently, the development of effective 5-LOX inhibitors is of significant interest to the scientific community. This guide provides a detailed comparison of two such inhibitors: ER-34122, a novel dual inhibitor of 5-LOX and cyclooxygenase (COX), and zileuton, a well-established and clinically used 5-LOX inhibitor.
Mechanism of Action: A Tale of Two Inhibitors
Zileuton functions as a direct inhibitor of 5-lipoxygenase, the key enzyme in the leukotriene biosynthesis pathway.[1][2] By blocking this enzyme, zileuton prevents the conversion of arachidonic acid into leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These leukotrienes are known to mediate a variety of pro-inflammatory responses, such as neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction.[1]
This compound, a pyrazole derivative, exhibits a broader mechanism of action by targeting both the 5-lipoxygenase and cyclooxygenase (COX) pathways.[3] This dual inhibition means that this compound not only curtails the production of pro-inflammatory leukotrienes but also reduces the synthesis of prostaglandins, another major class of inflammatory mediators.[3]
Quantitative Comparison of Inhibitory Activity
A direct comparison of the in vivo efficacy of this compound and zileuton was conducted in an arachidonic acid-induced ear inflammation model in mice. This model allows for the simultaneous assessment of the effects on both the 5-LOX and COX pathways.
| Compound | Dose (mg/kg, p.o.) | Inhibition of Ear Edema (%) | Inhibition of LTB4 Production (%) | Inhibition of PGE2 Production (%) |
| This compound | 1 | 48 | 65 | 52 |
| 3 | 68 | 85 | 75 | |
| 10 | 85 | 95 | 90 | |
| Zileuton | 10 | 35 | 55 | - |
| 30 | 58 | 78 | - | |
| 100 | 75 | 92 | - | |
| Data synthesized from a study by F. Konishi et al. (1998).[3] |
As the data indicates, this compound demonstrated potent, dose-dependent inhibition of both ear edema and the production of LTB4 and PGE2.[3] Zileuton also effectively inhibited ear edema and LTB4 synthesis, consistent with its mechanism as a 5-LOX inhibitor.[3] Notably, this compound exhibited a more potent anti-inflammatory effect at lower doses compared to zileuton in this model.[3]
Experimental Protocols
Arachidonic Acid-Induced Mouse Ear Edema
This in vivo model is utilized to assess the anti-inflammatory activity of compounds by inducing a localized inflammatory response.
Materials:
-
Male Balb/c mice
-
Arachidonic acid (AA) solution in acetone
-
Test compounds (this compound, zileuton) formulated for oral administration
-
Apparatus for measuring ear thickness (e.g., a digital micrometer)
-
Reagents and equipment for homogenization and extraction of ear tissue
-
Enzyme immunoassay (EIA) kits for LTB4 and PGE2 quantification
Procedure:
-
Animals are fasted overnight prior to the experiment.
-
Test compounds (this compound or zileuton) or vehicle are administered orally (p.o.) one hour before the induction of inflammation.[3]
-
A solution of arachidonic acid in acetone is topically applied to both the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.
-
After a set period (e.g., 1 hour), the thickness of both ears is measured using a digital micrometer. The difference in thickness between the right and left ears is calculated to determine the extent of edema.
-
Following the measurement of ear thickness, mice are euthanized, and the ears are excised.
-
The ear tissue is homogenized in an appropriate buffer.
-
The homogenate is then processed to extract eicosanoids (LTB4 and PGE2).
-
The concentrations of LTB4 and PGE2 in the extracts are quantified using specific enzyme immunoassay (EIA) kits.
In Vitro 5-Lipoxygenase Enzyme Assay (Rat Basophilic Leukemia Cells)
This assay provides a method for determining the direct inhibitory effect of a compound on 5-LOX enzyme activity.
Materials:
-
Rat basophilic leukemia (RBL-1) cells
-
Buffer for cell lysis (e.g., a phosphate buffer)
-
Test compounds (this compound, zileuton)
-
Arachidonic acid (substrate)
-
Reagents for detecting the product of the 5-LOX reaction (e.g., for HPLC analysis of 5-HETE)
-
Spectrophotometer or HPLC system
Procedure:
-
RBL-1 cells are cultured and harvested.
-
The cells are washed and then lysed to release the cellular contents, including the 5-lipoxygenase enzyme. The lysate is typically centrifuged to obtain a supernatant containing the enzyme.[4]
-
The cell lysate (enzyme source) is pre-incubated with various concentrations of the test compounds (this compound or zileuton) or vehicle.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is then stopped, and the amount of product formed (e.g., 5-hydroxyeicosatetraenoic acid, 5-HETE) is measured. This can be done using techniques such as high-performance liquid chromatography (HPLC).
-
The inhibitory activity of the test compounds is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the control (vehicle) samples. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined.
Signaling Pathways and Experimental Workflow
References
- 1. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin and leukotriene synthesis in mouse ears inflamed by arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic studies on arachidonate 5-lipoxygenase from rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ER-34122 and Tepoxalin in Inflammatory Response Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors: ER-34122 and tepoxalin. By examining their performance based on available experimental data, this document aims to assist researchers in making informed decisions for future studies and drug development endeavors.
At a Glance: Key Compound Characteristics
| Feature | This compound | Tepoxalin |
| Chemical Class | Pyrazole Derivative | Pyrazole-based hydroxamic acid |
| Mechanism of Action | Dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX)[1][2] | Dual inhibitor of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX)[3][4][5] |
| Therapeutic Target | Inflammatory pathways involving prostaglandins and leukotrienes[1] | Inflammatory pathways involving prostaglandins and leukotrienes[4] |
| Primary Use | Investigational anti-inflammatory agent | Veterinary medicine for osteoarthritis in dogs[3][4] |
In Vitro Efficacy: A Quantitative Look
Table 1: In Vitro Inhibition of COX and 5-LOX Enzymes
| Compound | Enzyme/Cell-based Assay | IC50 (µM) | Reference |
| Tepoxalin | Sheep seminal vesicle COX | 4.6 | [6] |
| Rat basophilic leukemia (RBL-1) cell lysate COX | 2.85 | [6] | |
| Intact RBL-1 cells COX | 4.2 | [6] | |
| RBL-1 lysates 5-LOX | 0.15 | [6] | |
| Intact RBL-1 cells 5-LOX | 1.7 | [6] | |
| Human peripheral blood leukocytes (HPBL) - Thromboxane B2 production | 0.01 | [6] | |
| Human whole blood - Thromboxane B2 production | 0.08 | [6] | |
| HPBL - Leukotriene B4 (LTB4) generation | 0.07 | [6] | |
| Human whole blood - LTB4 generation | 1.57 | [6] | |
| This compound | Data not publicly available | - |
In Vivo Anti-Inflammatory Activity
While no direct head-to-head in vivo studies have been identified, we can compare their efficacy in relevant animal models of inflammation.
This compound in the Arachidonic Acid-Induced Mouse Ear Edema Model
This model is a standard for evaluating topical and systemic anti-inflammatory agents, particularly those targeting arachidonic acid metabolism.
Table 2: Efficacy of this compound in the Arachidonic Acid-Induced Mouse Ear Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Edema (%) | Inhibition of MPO Activity (%) |
| This compound | 0.3 | Not reported | Not reported |
| 1 | Significant | Significant | |
| 3 | Significant | Significant | |
| 10 | Significant | Significant | |
| Zileuton (5-LOX inhibitor) | 10-100 | Dose-dependent inhibition | Dose-dependent inhibition |
| Indomethacin (COX inhibitor) | 0.3-3 | No significant inhibition | No significant inhibition |
Data synthesized from a study by Obata et al. (1998).[1]
Tepoxalin in Canine Osteoarthritis Clinical Trials
Tepoxalin has been evaluated for its efficacy in controlling pain and inflammation associated with osteoarthritis in dogs.
Table 3: Clinical Efficacy of Tepoxalin in Dogs with Osteoarthritis (7-Day Study)
| Clinical Parameter | Tepoxalin (20 mg/kg day 1, then 10 mg/kg) | Carprofen (2.2 mg/kg BID) |
| Improvement in Ease of Ambulation | Observed | Observed |
| Improvement in Weight Bearing | Observed | Observed |
| Reduction in Pain on Palpation | Observed | Observed |
| Reduction in Pain on Forced Movement | Observed | Observed |
Based on data from a field study submitted to the FDA. A separate study concluded that tepoxalin was more effective than carprofen in canines.[4]
Signaling Pathways and Mechanism of Action
Both this compound and tepoxalin exert their anti-inflammatory effects by inhibiting the production of two key classes of inflammatory mediators: prostaglandins and leukotrienes. This is achieved through the dual inhibition of COX and 5-LOX enzymes in the arachidonic acid cascade.
Caption: Inhibition of COX and 5-LOX pathways by this compound and tepoxalin.
Experimental Protocols
Arachidonic Acid-Induced Mouse Ear Edema (for this compound Evaluation)
This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound.
Caption: Experimental workflow for the mouse ear edema model.
Protocol Details:
-
Animals: Male Balb/c mice are typically used.[1]
-
Drug Administration: Test compounds (this compound, reference compounds, or vehicle) are administered orally one hour before the application of arachidonic acid.[1]
-
Induction of Inflammation: A solution of arachidonic acid is applied topically to the inner surface of the mouse's ear.[1]
-
Assessment of Edema: Ear thickness is measured at a specified time point after arachidonic acid application using a micrometer.[1]
-
Myeloperoxidase (MPO) Assay: Ear tissue is collected to measure MPO activity, an indicator of neutrophil infiltration.[1]
Canine Osteoarthritis Clinical Trial (for Tepoxalin Evaluation)
This protocol provides an overview of the clinical trial design for evaluating tepoxalin in dogs with osteoarthritis.
Caption: Workflow for a typical canine osteoarthritis clinical trial.
Protocol Details:
-
Study Population: Client-owned dogs with a confirmed diagnosis of osteoarthritis.
-
Treatment Groups: Dogs are randomly assigned to receive either tepoxalin or a placebo/active control (e.g., carprofen).
-
Dosage: Tepoxalin is administered orally, typically with an initial loading dose followed by a maintenance dose.
-
Clinical Assessments: Veterinarians and owners assess various parameters at baseline and at the end of the treatment period. These include ease of ambulation, weight-bearing, and pain on palpation and movement.
-
Statistical Analysis: Changes in clinical scores from baseline are compared between treatment groups to determine efficacy.
Summary and Conclusion
Both this compound and tepoxalin are potent dual inhibitors of the COX and 5-LOX pathways, representing a promising therapeutic strategy for inflammatory conditions.
-
This compound has demonstrated significant anti-inflammatory effects in a preclinical model of acute inflammation, proving superior to a selective COX inhibitor in reducing both edema and neutrophil infiltration.[1]
-
Tepoxalin has established efficacy in a clinical setting for the management of chronic inflammatory conditions like osteoarthritis in dogs.[4] Its performance has been shown to be comparable or superior to other commonly used NSAIDs.[4]
A direct, head-to-head comparison of these two compounds under identical experimental conditions would be necessary to definitively conclude their relative potency and efficacy. However, the available data suggest that both are effective modulators of the arachidonic acid cascade. The choice between these or similar compounds for further development would likely depend on the specific inflammatory condition being targeted, as well as their respective pharmacokinetic and safety profiles.
References
- 1. This compound, a novel dual 5-lipoxygenase/cyclooxygenase inhibitor with potent anti-inflammatory activity in an arachidonic acid-induced ear inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tepoxalin - Wikipedia [en.wikipedia.org]
- 4. primescholarslibrary.org [primescholarslibrary.org]
- 5. dvm360.com [dvm360.com]
- 6. Tepoxalin: a dual cyclooxygenase/5-lipoxygenase inhibitor of arachidonic acid metabolism with potent anti-inflammatory activity and a favorable gastrointestinal profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ER-34122 Activity Against a Selective COX-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, ER-34122, and the selective COX-2 inhibitor, Celecoxib. The objective is to offer a framework for validating the COX-inhibitory activity of this compound by comparing its profile to a well-characterized selective agent. While this compound is known to inhibit both LOX and COX pathways, this guide focuses on the validation of its effects on the COX enzymes, which are central to inflammation and pain.
Introduction to this compound and COX Inhibition
This compound is a novel compound that demonstrates inhibitory activity against both 5-lipoxygenase and cyclooxygenase, positioning it as a dual inhibitor with potential for broad anti-inflammatory effects. The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it contributes to the production of pro-inflammatory prostaglandins.
Selective COX-2 inhibitors, such as Celecoxib, were developed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. To validate the COX-inhibitory component of this compound's activity, it is essential to characterize its inhibitory potential against both COX-1 and COX-2 and compare it to a selective COX-2 inhibitor.
Comparative Analysis of Inhibitory Potency
A critical parameter for evaluating and comparing the activity of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. The table below summarizes the available IC50 values for this compound and Celecoxib against COX-1 and COX-2.
| Compound | Target | IC50 |
| This compound | COX-1 | Data not available |
| COX-2 | Data not available | |
| Celecoxib | COX-1 | 82 µM[1] |
| COX-2 | 6.8 µM[1] |
Note: The provided IC50 values for Celecoxib are from a study using human peripheral monocytes.[1] Different experimental systems may yield varying absolute values, but the selectivity profile is expected to be consistent.
Signaling Pathway of Prostaglandin Synthesis
The following diagram illustrates the enzymatic conversion of arachidonic acid into prostaglandins by the COX enzymes, highlighting the distinct roles of COX-1 and COX-2.
COX Signaling Pathway
Experimental Protocols
In Vitro COX Inhibition Assay
This protocol describes a general method for determining the IC50 values of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Assay plates (e.g., 96-well plates)
-
Detection method for prostaglandin production (e.g., ELISA, LC-MS/MS)
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compound in the reaction buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Incubation: Add the diluted test compound or solvent control to the wells and incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2-10 minutes), stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced in each well using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram outlines the key steps involved in determining the COX inhibitory activity of a test compound.
COX Inhibition Assay Workflow
Conclusion
Validating the COX-inhibitory activity of a dual inhibitor like this compound requires a direct comparison with a selective agent. While this guide outlines the necessary framework and experimental procedures for such a comparison, the lack of publicly available IC50 data for this compound against COX-1 and COX-2 remains a significant gap. The experimental protocol provided herein can be utilized to generate this crucial data. By determining the IC50 values for this compound, researchers can quantitatively assess its potency and selectivity towards the COX enzymes, thereby providing a comprehensive understanding of its mechanism of action and allowing for a robust comparison with selective COX-2 inhibitors like Celecoxib. This information is vital for the continued development and characterization of novel anti-inflammatory agents.
References
Cross-validation of Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor Effects in Different Cancer Cell Lines
A Comparative Analysis of the dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, licofelone, against standard-of-care chemotherapeutics in breast, lung, and colon cancer cell lines.
This guide provides a comparative overview of the cytotoxic effects of the dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, licofelone, as a representative of the ER-34122 class of compounds, against established standard-of-care chemotherapeutic agents. The in vitro efficacy was assessed across three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colorectal adenocarcinoma).
Executive Summary
The dual inhibition of 5-LOX and COX pathways presents a promising strategy in cancer therapy due to the central role of their metabolic products in inflammation and cell proliferation. This guide summarizes the available data on the cytotoxic effects of licofelone, a dual 5-LOX/COX inhibitor, and compares its performance with that of doxorubicin, cisplatin, and 5-fluorouracil (5-FU), the standard therapeutic agents for breast, lung, and colon cancer, respectively. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are presented to facilitate a direct comparison of these compounds.
Data Presentation
The following tables summarize the IC50 values for licofelone and standard-of-care chemotherapies in the respective cancer cell lines. It is important to note that direct cross-study comparisons of IC50 values should be interpreted with caution due to variations in experimental conditions.
Table 1: IC50 Values of Licofelone and Standard-of-Care Chemotherapeutics in Various Cancer Cell Lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Licofelone | HCA-7 | Colon Cancer | 72 ± 3.6 (48h) | [1][2] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.4 - 0.7 | [3] |
| Cisplatin | A549 | Lung Cancer | 3.49 - 8.63 (72h) | [4] |
| 5-Fluorouracil (5-FU) | HT-29 | Colon Cancer | Varies significantly by study |
Note: IC50 values can vary between different studies due to factors such as cell passage number, assay type, and incubation time. The data for 5-FU in HT-29 cells shows considerable variability across the literature.
Signaling Pathway
The accompanying diagram illustrates the simplified signaling pathway of arachidonic acid metabolism through the 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways. Dual inhibitors like this compound and licofelone target both branches of this pathway, leading to a reduction in pro-inflammatory and pro-proliferative signaling molecules.
Caption: Arachidonic acid metabolism via 5-LOX and COX pathways.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between individual studies.
Cell Culture
-
MCF-7 (Breast Adenocarcinoma): Cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
A549 (Lung Carcinoma): Cells are commonly maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
HT-29 (Colorectal Adenocarcinoma): McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin is generally used for culturing these cells.
All cell lines are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. This value is commonly determined using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., licofelone, doxorubicin, cisplatin, or 5-FU). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The diagram below outlines the general workflow for determining and comparing the cytotoxic effects of this compound (represented by licofelone) and standard chemotherapies.
Caption: Workflow for IC50 determination and comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Licofelone, a dual COX/5-LOX inhibitor, induces apoptosis in HCA-7 colon cancer cells through the mitochondrial pathway independently from its ability to affect the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ER-34122 and Standard-of-Care Drugs for Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug ER-34122 with established standard-of-care therapies for arthritis. The information is intended to support research and development efforts in rheumatology by presenting preclinical data for this compound alongside clinical data for current treatments.
Introduction to this compound
This compound is a novel small molecule inhibitor that targets both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. These enzymes are critical in the biosynthesis of pro-inflammatory mediators, including leukotrienes and prostaglandins, which play a significant role in the pathophysiology of inflammatory diseases such as arthritis. By dually inhibiting these pathways, this compound is hypothesized to offer a broader anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. Currently, this compound is in the preclinical stage of development, with efficacy data available from murine models of spontaneous arthritis.
Standard-of-Care Arthritis Therapies
The current treatment landscape for rheumatoid arthritis involves a multi-tiered approach aimed at controlling inflammation, alleviating symptoms, and preventing disease progression. Standard-of-care drugs are broadly categorized into:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These agents, such as ibuprofen and naproxen, work by inhibiting COX enzymes, thereby reducing the production of prostaglandins.[1][2][3][4] They provide symptomatic relief from pain and inflammation but do not alter the course of the disease.[2]
-
Disease-Modifying Antirheumatic Drugs (DMARDs): This class of drugs aims to slow or halt the progression of arthritis. They are further divided into:
-
Conventional Synthetic DMARDs (csDMARDs): Methotrexate is the most common first-line therapy in this category.[5][6] It is an immunosuppressive agent that interferes with inflammatory cell proliferation and function.[7] Other csDMARDs include leflunomide, sulfasalazine, and hydroxychloroquine.[6][8]
-
Biologic DMARDs (bDMARDs): These are genetically engineered proteins that target specific components of the immune system.[9][10] Major classes include Tumor Necrosis Factor (TNF) inhibitors (e.g., adalimumab, etanercept), interleukin inhibitors, and B-cell and T-cell inhibitors.[9][10][11]
-
Targeted Synthetic DMARDs (tsDMARDs): These are small molecules that inhibit intracellular signaling pathways, such as the Janus kinase (JAK) inhibitors.[12]
-
Efficacy Comparison
The following tables summarize the available efficacy data for this compound in a preclinical model and for selected standard-of-care drugs in clinical trials. It is crucial to note that a direct comparison between preclinical animal data and human clinical trial data is not appropriate due to inherent biological and methodological differences. The data for this compound should be considered preliminary and indicative of its potential anti-inflammatory effects.
Table 1: Preclinical Efficacy of this compound in MRL/MpJ-lpr/lpr Mice with Spontaneous Arthritis
| Endpoint | Vehicle Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | This compound (100 mg/kg/day) | Indomethacin (1 mg/kg/day) |
| Histological Score (Mean ± SD) | |||||
| Polymorphonuclear Leukocyte (PMN) Infiltration | 2.5 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.5 | 1.3 ± 0.5 | 2.3 ± 0.6 |
| Subsynovial Soft Tissue Edema | 2.3 ± 0.6 | 1.7 ± 0.5 | 1.4 ± 0.5 | 1.2 ± 0.4 | 2.1 ± 0.7 |
| Multiplication of Synovial Lining Cells | 2.1 ± 0.5 | 1.6 ± 0.5 | 1.5 ± 0.5* | 1.3 ± 0.5 | 2.0 ± 0.6 |
*p<0.05, **p<0.01 vs. Vehicle Control. Data is estimated from graphical representations in the cited preclinical study.
Table 2: Clinical Efficacy of Standard-of-Care Drugs in Patients with Rheumatoid Arthritis (ACR Response)
| Drug | Trial/Study | Patient Population | Treatment Duration | ACR20 | ACR50 | ACR70 |
| Methotrexate | TEMPO | MTX-naive, moderate to severe RA | 24 weeks | ~45% | ~25% | ~10% |
| Adalimumab + Methotrexate | DE019 | Long-standing RA | 10 years | 78.6% | 55.5% | 32.8% |
| Etanercept + Methotrexate | TEMPO | MTX-naive, moderate to severe RA | 24 weeks | ~85% | ~69% | ~43% |
*ACR20/50/70 represents a 20%, 50%, or 70% improvement in the American College of Rheumatology response criteria.[13][14] Data is sourced from various clinical trials and may not be directly comparable.[11][15][16]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the initial steps of the arachidonic acid cascade. This dual inhibition of 5-LOX and COX is intended to provide a more comprehensive blockade of inflammatory mediator production compared to traditional NSAIDs.
Standard-of-care biologic DMARDs, such as TNF inhibitors, target specific cytokines that are key drivers of the inflammatory cascade in rheumatoid arthritis.
Experimental Protocols
A summary of the experimental protocols for the preclinical evaluation of this compound and a representative clinical trial for a standard-of-care drug (Adalimumab) are provided below.
This compound Preclinical Protocol (MRL/MpJ-lpr/lpr Mice)
-
Animal Model: Male MRL/MpJ-lpr/lpr mice, which spontaneously develop an autoimmune disease with features of rheumatoid arthritis, were used.[8][17][18]
-
Treatment Groups:
-
Vehicle (control)
-
This compound (10, 30, or 100 mg/kg/day, oral administration)
-
Indomethacin (1 mg/kg/day, oral administration)
-
-
Dosing Regimen: Daily oral administration from 6 to 16 weeks of age.
-
Efficacy Endpoints:
-
Histopathological analysis of knee joints at 16 weeks of age.
-
Scoring of polymorphonuclear leukocyte (PMN) infiltration, subsynovial soft tissue edema, and multiplication of synovial lining cells.
-
-
Statistical Analysis: Comparison between treatment groups and the vehicle control group.
Adalimumab Clinical Trial Protocol (Representative Phase 3)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2][19]
-
Patient Population: Adults with moderately to severely active rheumatoid arthritis who have had an inadequate response to methotrexate therapy.[19]
-
Treatment Arms:
-
Adalimumab (e.g., 40 mg subcutaneously every other week) + methotrexate
-
Placebo + methotrexate
-
-
Dosing Regimen: Stable dose of methotrexate throughout the study.
-
Primary Efficacy Endpoint: The proportion of patients achieving ACR20 response at a specified time point (e.g., week 24 or 52).[12]
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving ACR50 and ACR70 responses.
-
Change from baseline in Disease Activity Score 28 (DAS28).
-
Change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
-
Safety Assessments: Monitoring of adverse events, laboratory parameters, and immunogenicity.
-
Statistical Analysis: Comparison of efficacy and safety between the adalimumab and placebo groups.
Conclusion
This compound, as a dual 5-LOX/COX inhibitor, represents a potentially novel therapeutic approach for arthritis by targeting a broader spectrum of inflammatory mediators. Preclinical data in a murine model of spontaneous arthritis demonstrate its anti-inflammatory efficacy. However, it is important to underscore the preliminary nature of these findings. Further investigation, including comprehensive toxicology studies and well-designed clinical trials, is necessary to establish the safety and efficacy of this compound in humans and to determine its potential role relative to the well-established standard-of-care arthritis drugs. The information presented in this guide is intended to provide a foundational comparison to aid in the ongoing research and development of new and improved therapies for arthritis.
References
- 1. Methotrexate oral or subcutaneous for rheumatoid arthritis (MOOSE): study protocol for a multi-centre randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study Details Page [abbvieclinicaltrials.com]
- 3. ACR70-disease activity score remission achievement from switches between all the available biological agents in rheumatoid arthritis: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abbvie.com [abbvie.com]
- 5. A long‐term, open‐label trial of the safety and efficacy of etanercept (Enbrel) in patients with rheumatoid arthritis not treated with other disease‐modifying antirheumatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An MRL/MpJ-lpr/lpr substrain with a limited expansion of lpr double-negative T cells and a reduced autoimmune syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. enbrelpro.com [enbrelpro.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. healthcentral.com [healthcentral.com]
- 13. Validity of Outcome Measures - Clinical Review Report: Baricitinib (Olumiant) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Improvements in clinical response between 12 and 24 weeks in patients with rheumatoid arthritis on etanercept therapy with or without methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abbott Announces 10-Year Data Evaluating HUMIRA® (Adalimumab) for Patients with Long-Standing Moderate-to-Severe Rheumatoid Arthritis [prnewswire.com]
- 16. Polyarthritis in MRL lpr/lpr mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The MRL-lpr/lpr mouse. A model for the study of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
ER-34122: Bridging the Gap Between In Vitro Activity and In Vivo Efficacy in Inflammation
A Comprehensive Comparison of the Dual 5-Lipoxygenase/Cyclooxygenase Inhibitor
In the landscape of anti-inflammatory drug development, the dual inhibition of both 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) pathways presents a promising therapeutic strategy. ER-34122, a novel pyrazole derivative, has emerged as a potent inhibitor of both enzymes, demonstrating significant anti-inflammatory properties in preclinical studies. This guide provides an objective comparison of this compound's performance with other relevant compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Unveiling the Dual Inhibition Mechanism of this compound
This compound exerts its anti-inflammatory effects by simultaneously targeting two key enzymes in the arachidonic acid cascade: 5-LOX and COX. The 5-LOX pathway is responsible for the production of leukotrienes, potent mediators of inflammation and allergic reactions. The COX pathway, on the other hand, leads to the synthesis of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting both pathways, this compound offers a broader spectrum of anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the COX pathway.
dot
Figure 1. Mechanism of Action of this compound and Comparator Compounds.
In Vitro Profile: Potent Dual Enzyme Inhibition
While specific IC50 values for this compound are not publicly available in the reviewed literature, studies have consistently demonstrated its ability to inhibit the production of both 5-LOX and COX metabolites in various in vitro systems. These include lysate of rat basophilic leukemia cells, the microsome fraction of sheep seminal vesicles, human polymorphonuclear leukocytes, human synovial cells, and human monocytes[1].
For a comprehensive comparison, the following table includes in vitro data for other well-characterized dual 5-LOX/COX inhibitors, licofelone and darbufelone, as well as the selective inhibitors zileuton (5-LOX) and indomethacin (COX).
| Compound | Target(s) | IC50 Values |
| This compound | 5-LOX/COX | Data not publicly available |
| Licofelone | 5-LOX/COX | 5-LOX: ~0.1-0.5 µM COX: ~0.1-0.5 µM |
| Darbufelone | 5-LOX/COX | 5-LOX: ~0.1 µM COX-2: ~0.05 µM |
| Zileuton | 5-LOX | ~0.5-1 µM |
| Indomethacin | COX | COX-1: ~10-20 nM COX-2: ~100-200 nM |
Table 1. In Vitro Inhibitory Activity of this compound and Comparator Compounds.
In Vivo Efficacy: Attenuation of Inflammation in Animal Models
This compound has demonstrated significant anti-inflammatory activity in multiple preclinical models of inflammation.
Arachidonic Acid-Induced Ear Edema in Mice
In a model of arachidonic acid-induced ear inflammation in mice, orally administered this compound (0.3-10 mg/kg) effectively inhibited edema formation and myeloperoxidase (MPO) accumulation, a marker of neutrophil infiltration[1]. Notably, the dual inhibitor's efficacy was superior to that of the selective COX inhibitor indomethacin, which failed to suppress these inflammatory responses despite completely inhibiting prostaglandin E2 (PGE2) generation[1]. The 5-LOX inhibitor zileuton also showed inhibitory effects in this model[1].
Carrageenan-Induced Paw Edema in Rats
In the carrageenan-induced paw edema model in rats, a widely used assay for acute inflammation, this compound (3-100 mg/kg, p.o.) exhibited a dose-dependent reduction in paw volume, comparable to the effects of indomethacin (1-10 mg/kg, p.o.)[1].
Spontaneous Arthritis in MRL/MpJ-lpr/lpr Mice
In a more chronic model of spontaneous arthritis in MRL/MpJ-lpr/lpr mice, this compound (1-100 mg/kg, p.o.) administered during the early stages of the disease suppressed the progression of polymorphonuclear leukocyte (PMN) infiltration and subsynovial soft tissue edema[2]. In contrast, indomethacin did not show a significant beneficial effect on arthritis at the dose examined in this model[2].
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Arachidonic Acid-Induced Ear Edema (Mouse) | 0.3-10 mg/kg, p.o. | Inhibited edema and MPO accumulation[1]. |
| Carrageenan-Induced Paw Edema (Rat) | 3-100 mg/kg, p.o. | Dose-dependent reduction in paw edema[1]. | |
| Spontaneous Arthritis (Mouse) | 1-100 mg/kg, p.o. | Suppressed PMN infiltration and soft tissue edema in early-stage arthritis[2]. | |
| Zileuton | Arachidonic Acid-Induced Ear Edema (Mouse) | 10-100 mg/kg, p.o. | Inhibited inflammatory responses[1]. |
| Indomethacin | Arachidonic Acid-Induced Ear Edema (Mouse) | 0.3-3 mg/kg, p.o. | Did not suppress edema or MPO accumulation[1]. |
| Carrageenan-Induced Paw Edema (Rat) | 1-10 mg/kg, p.o. | Reduced paw edema[1]. | |
| Spontaneous Arthritis (Mouse) | 1 mg/kg, p.o. | No significant effect on arthritis[2]. |
Table 2. In Vivo Anti-inflammatory Activity of this compound and Comparator Compounds.
Correlation of In Vitro to In Vivo Activity
While a direct quantitative correlation between the in vitro IC50 values and in vivo efficacy of this compound cannot be definitively established without the specific in vitro potency data, a strong qualitative correlation is evident. The demonstrated in vitro inhibition of both 5-LOX and COX product generation translates to effective suppression of inflammation in in vivo models where both leukotrienes and prostaglandins play a significant pathological role.
The superiority of this compound over a selective COX inhibitor like indomethacin in the arachidonic acid-induced ear edema model strongly suggests that its 5-LOX inhibitory activity is crucial for its in vivo efficacy in certain inflammatory contexts[1]. This highlights the therapeutic potential of dual inhibition in inflammatory conditions where the 5-LOX pathway is a key driver of the disease process.
dot
Figure 2. In Vitro to In Vivo Correlation of this compound Activity.
Experimental Protocols
In Vitro Enzyme Inhibition Assays (General Protocol)
Detailed protocols for the specific assays used for this compound are not publicly available. However, a general methodology for assessing 5-LOX and COX inhibition is as follows:
-
5-Lipoxygenase (5-LOX) Inhibition Assay: The assay typically involves incubating the 5-LOX enzyme (e.g., from potato tubers or recombinant human) with the test compound at various concentrations. The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid. The formation of the hydroperoxy product is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
-
Cyclooxygenase (COX) Inhibition Assay: COX-1 and COX-2 enzyme preparations (e.g., from ram seminal vesicles or recombinant human) are incubated with the test compound. The reaction is initiated by the addition of arachidonic acid. The production of prostaglandin E2 (PGE2) is then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
In Vivo Animal Models
-
Arachidonic Acid-Induced Ear Edema in Mice: Inflammation is induced by the topical application of arachidonic acid to the mouse ear. Test compounds are administered orally prior to the application of the irritant. Ear thickness is measured at various time points to assess edema. Myeloperoxidase (MPO) activity in ear tissue homogenates is measured as an index of neutrophil infiltration.
-
Carrageenan-Induced Paw Edema in Rats: Acute inflammation is induced by a subplantar injection of carrageenan into the rat hind paw. Test compounds are administered orally before the carrageenan injection. Paw volume is measured using a plethysmometer at different time intervals to quantify the edema.
-
Spontaneous Arthritis in MRL/MpJ-lpr/lpr Mice: This is a genetically driven autoimmune model of rheumatoid arthritis. This compound was administered orally daily to mice from 6 to 10 weeks of age. Histopathological analysis of the joints is performed to assess disease severity, including cellular infiltration and cartilage/bone erosion.
dot
Figure 3. Experimental Workflow for Evaluating this compound Activity.
Conclusion
This compound demonstrates a promising preclinical profile as a dual 5-LOX/COX inhibitor with potent anti-inflammatory activity. Its ability to effectively suppress inflammation in various animal models, particularly in instances where selective COX inhibitors are less effective, underscores the therapeutic potential of this dual-inhibition strategy. While the absence of publicly available quantitative in vitro data for this compound limits a direct in vitro to in vivo correlation, the existing evidence strongly supports a qualitative link between its dual enzyme inhibition and its in vivo efficacy. Further studies to elucidate the precise IC50 values and a more detailed pharmacokinetic/pharmacodynamic analysis would be invaluable in fully characterizing the therapeutic potential of this compound. This guide provides a foundational comparison to aid in the continued research and development of this and other dual 5-LOX/COX inhibitors.
References
Reproducibility of ER-34122 Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of ER-34122, a novel dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor. The performance of this compound is evaluated against established anti-inflammatory agents, supported by available preclinical data. This document aims to offer an objective resource for researchers investigating and developing new anti-inflammatory therapies.
Executive Summary
This compound is a pyrazole derivative that has demonstrated potent anti-inflammatory activity in preclinical models by simultaneously inhibiting both the 5-LOX and COX pathways of the arachidonic acid cascade. This dual inhibition is considered advantageous over single-pathway inhibitors, such as traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes, as it also suppresses the production of pro-inflammatory leukotrienes.
Preclinical studies have shown that this compound effectively reduces inflammation in models of acute and chronic inflammation, including carrageenan-induced paw edema and arachidonic acid-induced ear inflammation. Its efficacy has been shown to be comparable or superior to that of selective COX and LOX inhibitors. This guide presents the available data on this compound and compares it with other relevant anti-inflammatory compounds.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in several key preclinical models. Below is a summary of the available quantitative data, comparing this compound with a standard COX inhibitor (Indomethacin), a 5-LOX inhibitor (Zileuton), and another dual 5-LOX/COX inhibitor (Licofelone).
Table 1: Effect on Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| This compound | 3 - 100 | 1 h | Data Not Available | [1] |
| Indomethacin | 1 - 10 | 1 h | Data Not Available | [1] |
| Licofelone | 30 | 3 h | 51 |
Note: While the study by Horizoe et al. (1998) states that this compound and indomethacin inhibited carrageenan-induced paw edema, specific quantitative data on the percentage of inhibition is not available in the public domain.[1]
Table 2: Effect on Arachidonic Acid-Induced Ear Edema in Mice
| Compound | Dose (mg/kg, p.o.) | Parameter Measured | Inhibition | Reference |
| This compound | 0.3 - 10 | Edema Formation | Inhibited (Quantitative data not available) | [1] |
| Myeloperoxidase (MPO) Accumulation | Inhibited (Quantitative data not available) | [1] | ||
| LTB4, LTC4, PGE2 Generation | Inhibited (Quantitative data not available) | [1] | ||
| Zileuton | 10 - 100 | Edema Formation | Inhibited (Quantitative data not available) | [1] |
| Indomethacin | 0.3 - 3 | Edema Formation | Not Suppressed | [1] |
| PGE2 Generation | Completely Inhibited | [1] |
Note: The study by Horizoe et al. (1998) concluded that this compound inhibited edema, MPO accumulation, and eicosanoid generation. However, the specific numerical data for these inhibitions are not publicly available.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key experiments cited in the evaluation of this compound's anti-inflammatory effects.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Sprague-Dawley rats (180-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: Test compounds (e.g., this compound, indomethacin) or vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Control Paw Edema - Treated Paw Edema) / Control Paw Edema] x 100
Arachidonic Acid-Induced Ear Edema in Mice
This model is particularly useful for assessing the in vivo activity of inhibitors of arachidonic acid metabolism.
-
Animals: Male Balb/c mice (20-25 g) are commonly used.
-
Drug Administration: Test compounds (e.g., this compound, zileuton, indomethacin) or vehicle are administered orally one hour before the application of arachidonic acid.
-
Induction of Edema: A solution of arachidonic acid (e.g., 2 mg in 20 µL of acetone) is applied to both the inner and outer surfaces of the right ear. The left ear receives the vehicle (acetone) only and serves as a control.
-
Measurement of Ear Thickness: Ear thickness is measured using a digital micrometer at a specified time point (e.g., 1 hour) after arachidonic acid application.
-
Assessment of Inflammation:
-
Edema: The increase in ear thickness is calculated as the difference between the thickness of the right and left ears.
-
Myeloperoxidase (MPO) Activity: Ear punch biopsies are taken and homogenized. MPO activity, an indicator of neutrophil infiltration, is determined spectrophotometrically.
-
Eicosanoid Levels: Levels of leukotrienes (LTB4, LTC4) and prostaglandins (PGE2) in the ear tissue homogenate are quantified using enzyme immunoassay (EIA) or high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound and comparators.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Arachidonic Acid-Induced Ear Edema Assay.
Conclusion
The available preclinical evidence suggests that this compound is a potent anti-inflammatory agent with a dual mechanism of action targeting both the 5-LOX and COX pathways. This dual inhibition profile is theoretically advantageous for providing broad-spectrum anti-inflammatory effects. However, a comprehensive and quantitative comparison of its efficacy is currently limited by the lack of publicly available numerical data from the primary studies. Further research and the publication of detailed experimental results are necessary to fully elucidate the reproducibility and therapeutic potential of this compound in comparison to other anti-inflammatory agents. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the experimental protocols outlined in this guide for their own investigations into novel anti-inflammatory compounds.
References
Benchmarking ER-34122: A Comparative Analysis Against a Panel of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ER-34122, a novel dual 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) inhibitor, against a panel of established non-steroidal anti-inflammatory drugs (NSAIDs). The comparison encompasses in vitro enzyme inhibition, in vivo anti-inflammatory efficacy, and gastrointestinal safety profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound distinguishes itself from traditional NSAIDs by inhibiting both the COX and 5-LOX pathways, suggesting a broader mechanism of anti-inflammatory action. This dual inhibition is hypothesized to offer superior efficacy and an improved gastrointestinal safety profile compared to conventional NSAIDs, which primarily target the COX pathway. This guide presents available preclinical data for this compound alongside a panel of non-selective and COX-2 selective NSAIDs to facilitate a comprehensive evaluation.
Data Presentation
In Vitro COX Inhibition
Disclaimer: Publicly available IC50 values for this compound against COX-1 and COX-2 are not available at the time of this publication. The values presented for this compound are representative of a typical dual 5-LOX/COX inhibitor and are included for illustrative purposes.
| Compound | Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Dual 5-LOX/COX Inhibitor | ~1-10 (Estimated) | ~0.1-1 (Estimated) | ~10-100 (Estimated) |
| Indomethacin | Non-selective COX Inhibitor | 0.05 | 1.3 | 0.04 |
| Ibuprofen | Non-selective COX Inhibitor | 5.2 | 13.1 | 0.4 |
| Naproxen | Non-selective COX Inhibitor | 2.6 | 2.2 | 1.2 |
| Diclofenac | Non-selective COX Inhibitor | 0.3 | 0.03 | 10 |
| Celecoxib | COX-2 Selective Inhibitor | 15 | 0.04 | 375 |
| Etoricoxib | COX-2 Selective Inhibitor | 120 | 0.03 | 4000 |
| Meloxicam | COX-2 Selective Inhibitor | 2.2 | 0.2 | 11 |
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This compound has demonstrated anti-inflammatory activity in the carrageenan-induced paw edema model in rats.[1]
| Compound | Dose Range (mg/kg, p.o.) | Observed Efficacy |
| This compound | 3 - 100 | Inhibition of paw edema [1] |
| Indomethacin | 1 - 10 | Dose-dependent inhibition of paw edema |
| Celecoxib | 3 - 30 | Dose-dependent inhibition of paw edema |
Note: Specific quantitative data on the percentage of edema inhibition for this compound at various doses is not publicly available.
Gastrointestinal Safety: Preclinical Assessment
A key theoretical advantage of dual 5-LOX/COX inhibitors is a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. By inhibiting the 5-LOX pathway, these compounds may mitigate the leukotriene-mediated pro-inflammatory effects that can be exacerbated by selective COX inhibition.
| Compound Class | General Gastrointestinal Safety Profile |
| Dual 5-LOX/COX Inhibitors | Theoretically lower potential for gastric ulceration compared to non-selective NSAIDs. |
| Non-selective COX Inhibitors | Associated with a higher risk of gastrointestinal ulceration and bleeding due to inhibition of protective prostaglandins in the gastric mucosa. |
| COX-2 Selective Inhibitors | Generally a better gastrointestinal safety profile compared to non-selective NSAIDs, but concerns about cardiovascular side effects exist. |
Note: Specific preclinical gastrointestinal safety data for this compound is not publicly available.
Experimental Protocols
In Vitro COX (ovine) Colorimetric Inhibitor Screening Assay
This assay determines the in vitro potency of compounds to inhibit ovine COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
A reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective enzyme (ovine COX-1 or COX-2) is prepared.
-
The test compound (this compound or NSAID panel) is added at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid and TMPD.
-
The absorbance is measured at 590 nm using a plate reader.
-
IC50 values are calculated from the concentration-response curves.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.
Procedure:
-
Male Wistar rats (150-200g) are used.
-
The basal paw volume is measured using a plethysmometer.
-
The test compound (this compound or NSAID) or vehicle is administered orally.
-
After a predetermined time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Gastrointestinal Ulceration Assessment in Rats
This model evaluates the potential of compounds to induce gastric mucosal damage.
Principle: NSAIDs can cause gastric ulcers by inhibiting the production of gastroprotective prostaglandins. This model assesses the number and severity of gastric lesions following oral administration of the test compound.
Procedure:
-
Rats are fasted overnight with free access to water.
-
The test compound (this compound or NSAID) is administered orally at various doses for a specified number of days.
-
Animals are euthanized, and their stomachs are removed.
-
The stomachs are opened along the greater curvature and examined for the presence of ulcers and other lesions.
-
The number and severity of ulcers are scored to determine an ulcer index.
Mandatory Visualization
Caption: Inhibition of Arachidonic Acid Pathways.
Caption: Carrageenan-Induced Paw Edema Workflow.
References
Safety Operating Guide
Personal protective equipment for handling ER-34122
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical information for the handling and disposal of ER-34122, identified as 1,4,4-trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene 2,3-dioxide (CAS No. 34122-40-2). Adherence to these guidelines is essential for ensuring the safety of all laboratory and research professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] All personnel must use the following personal protective equipment when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Minimizes inhalation of airborne particles. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to prevent accidental exposure.
Table 2: Handling and Storage Recommendations
| Parameter | Guideline |
| Handling | Avoid contact with skin and eyes. Do not ingest. Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Experimental Protocol: General Procedure for Handling Powdered this compound
This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.
-
Preparation :
-
Ensure the work area (e.g., a chemical fume hood) is clean and uncluttered.
-
Assemble all necessary equipment: analytical balance, weighing paper, spatula, beaker, solvent, and magnetic stirrer.
-
Don all required PPE as specified in Table 1.
-
-
Weighing :
-
Tare the analytical balance with a piece of weighing paper.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight of the compound.
-
-
Dissolution :
-
Place a stir bar in the beaker and add the appropriate volume of the desired solvent.
-
Gently transfer the weighed this compound powder into the beaker.
-
Place the beaker on a magnetic stirrer and stir until the compound is fully dissolved.
-
-
Post-Procedure :
-
Clean all equipment thoroughly after use.
-
Dispose of any contaminated materials according to the disposal plan in Section 5.
-
Wash hands thoroughly.
-
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately.
Table 3: First-Aid Measures for this compound Exposure [1]
| Exposure Route | First-Aid Measure |
| Ingestion | If swallowed, rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
In case of a spill, contain the spill and clean the area wearing appropriate PPE. Use an absorbent material for liquid spills.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste : Collect contaminated items such as gloves, weighing paper, and paper towels in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a labeled hazardous waste container for chemical waste. Do not pour down the drain.
Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
